6-Methoxy-2-naphthaleneboronic acid
Description
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAVYWCPSMLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405140 | |
| Record name | 6-Methoxy-2-naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156641-98-4 | |
| Record name | 6-Methoxy-2-naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-naphthaleneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-naphthaleneboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 6-Methoxy-2-naphthaleneboronic acid, a key building block in modern organic synthesis. This document details its quantitative physical characteristics, outlines standardized experimental protocols for property determination, and visualizes its application in a common synthetic workflow.
Core Physical and Chemical Properties
This compound is an organic compound frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its structural features, including the naphthalene core and the boronic acid moiety, make it a valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that some values, such as boiling point and density, are predicted through computational models.
| Property | Value | Source(s) |
| CAS Number | 156641-98-4 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₁BO₃ | [2][4][5] |
| Molecular Weight | 202.01 g/mol | [2][4] |
| Melting Point | >295 °C / 311 °C | [3] |
| Boiling Point | 416.2 ± 37.0 °C (Predicted) | |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | |
| Appearance | White to off-white or light brown crystalline powder. | [5] |
| Solubility | Generally soluble in polar organic solvents.[3] Specific quantitative data is not readily available. |
Experimental Protocols
Accurate determination of physical properties is critical for reaction optimization, purification, and formulation. The following sections describe standardized methodologies for measuring key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a crystalline solid.[6] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[6]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]
-
Capillary tubes (sealed at one end)[7]
-
Thermometer (calibrated)[6]
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Finely powder the compound using a mortar and pestle.[6]
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the compound occupies 1-2 mm at the bottom of the tube.[7][8]
-
Apparatus Setup:
-
Mel-Temp: Insert the capillary tube into the sample holder. Ensure the thermometer is correctly placed in the thermometer well.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.[6] Immerse the setup in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.[6]
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For an accurate measurement, heat slowly and steadily, ensuring a rate of temperature increase of approximately 1-2°C per minute as the expected melting point is approached.[6]
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, at least two consistent determinations should be made.
Solubility Determination (Dynamic Method)
Determining the solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides (boroxines) upon heating.[9] The dynamic method is a reliable technique for measuring the solubility of such compounds in various solvents by observing the temperature at which a solid-liquid mixture becomes a clear solution.[9][10]
Objective: To determine the solubility of this compound in a specific organic solvent as a function of temperature.
Apparatus:
-
Magnetic stirrer and stir bar[11]
-
Circulating thermostat bath[10]
-
Calibrated thermometer or temperature probe[10]
-
Analytical balance (precision ±0.1 mg)[11]
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen high-purity, anhydrous organic solvent into the jacketed glass vessel to achieve a known composition (mole fraction).[10][11]
-
Apparatus Setup: Place the sealed vessel in the thermostat bath. Begin vigorous and constant stirring to ensure a uniform mixture.
-
Heating and Measurement: Slowly increase the temperature of the thermostat bath at a constant, controlled rate (e.g., 0.2-0.5 °C/min).[11]
-
Observation: Continuously monitor the turbidity of the solution. The solubility temperature is the exact temperature at which the last solid particles disappear, and the solution becomes completely clear.[10][11]
-
Data Collection: Record the solubility temperature for the specific composition.
-
Data Analysis: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve, plotting solubility (mole fraction) versus temperature.[11]
Key Experimental Workflow: Suzuki-Miyaura Coupling
This compound is a staple reagent for creating carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is fundamental in synthesizing biaryls, which are common structures in pharmaceutical compounds.[12]
The diagram below illustrates a generalized workflow for a Suzuki-Miyaura reaction involving an aryl halide and this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
6-Methoxy-2-naphthaleneboronic acid chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-naphthaleneboronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structural features, combining a methoxy-substituted naphthalene core with a reactive boronic acid moiety, make it an invaluable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, properties, and applications, with a focus on its utility in pharmaceutical research and development.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a naphthalene ring system substituted with a methoxy group at the 6-position and a boronic acid group at the 2-position.
IUPAC Name: (6-methoxynaphthalen-2-yl)boronic acid.[1][2]
The structure is represented by the following SMILES notation: COC1=CC2=CC=C(C=C2C=C1)B(O)O.[2]
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 156641-98-4 | [1][3] |
| Molecular Formula | C₁₁H₁₁BO₃ | [1][3] |
| Molecular Weight | 202.02 g/mol | [1] |
| Melting Point | >295 °C | [4] |
| Boiling Point (Predicted) | 416.2 ± 37.0 °C | [4] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [4] |
| Appearance | White to off-white or light brown crystalline powder | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [4] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Safety Information: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The methoxy group on the naphthalene ring can enhance the compound's solubility and reactivity.[5]
This versatile building block is instrumental in the synthesis of complex organic molecules, including:
-
Pharmaceuticals: It is used in the development of targeted therapies, particularly in cancer research.[5] The naphthalene moiety is a common scaffold in various biologically active compounds, and this boronic acid derivative allows for its facile incorporation into potential drug candidates, such as enzyme inhibitors.[6]
-
Agrochemicals: Its use extends to the synthesis of novel agrochemical compounds.[5]
-
Advanced Materials: The naphthalene structure imparts desirable photophysical properties, making it a valuable precursor for fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs).[5][6]
Experimental Protocols
Below is a generalized experimental protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a round-bottom flask, combine the aryl or vinyl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationship of this compound as a synthetic building block and a generalized workflow for its application in a Suzuki-Miyaura coupling reaction.
Signaling Pathways and Drug Development
While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its derivatives are of significant interest in drug discovery. For instance, naphthalene-containing compounds have been investigated as potential anticancer agents.[9] Research has shown that certain naphthalene derivatives can act as tubulin polymerization inhibitors, a mechanism that disrupts cell division and can induce apoptosis in cancer cells.[10][11] The synthesis of such compounds often relies on cross-coupling reactions where a boronic acid, such as this compound, is a key reactant.
The following diagram illustrates a simplified conceptual pathway from the chemical reagent to a potential biological effect in the context of drug development.
References
- 1. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. 156641-98-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Hydroxy-2-naphthaleneboronic Acid | RUO | Boronic Acid [benchchem.com]
- 7. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
6-Methoxy-2-naphthaleneboronic Acid: A Technical Guide for Synthetic and Medicinal Chemists
CAS Number: 156641-98-4
This technical guide provides an in-depth overview of 6-methoxy-2-naphthaleneboronic acid, a versatile building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its relevance in the synthesis of biologically active molecules.
Core Properties and Safety Information
This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BO₃ | [1][3] |
| Molecular Weight | 202.02 g/mol | [1] |
| Melting Point | >295 °C | Vendor Data |
| Boiling Point (Predicted) | 416.2 ± 37.0 °C | Vendor Data |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | Vendor Data |
| IUPAC Name | (6-methoxynaphthalen-2-yl)boronic acid | [1] |
| InChI Key | GZFAVYWCPSMLCM-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=CC2=CC=C(C=C2C=C1)B(O)O | [1][2] |
Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard reaction of the corresponding bromo-naphthalene precursor followed by reaction with a borate ester and subsequent hydrolysis. A detailed experimental protocol for the synthesis of the precursor, 6-bromo-2-methoxynaphthalene, and a representative protocol for the conversion of an aryl bromide to a boronic acid are provided below.
Experimental Protocol: Synthesis of 6-bromo-2-methoxynaphthalene (Precursor)
This procedure is adapted from a well-established method for the bromination and methylation of 2-naphthol.[4]
Materials:
-
2-naphthol
-
Bromine
-
Glacial acetic acid
-
Tin powder (optional, for reduction of any over-brominated species)
-
Concentrated sulfuric acid
-
Methanol
-
5% Sodium hydroxide solution
Procedure:
-
Bromination: Dissolve 2-naphthol (1.0 mol) in glacial acetic acid. Slowly add bromine (1.0 mol) to the solution while stirring. The reaction is typically carried out at room temperature.
-
Work-up: After the reaction is complete, pour the mixture into water. Collect the precipitate by filtration.
-
Methylation: Mix the crude bromo-naphthol with a solution of concentrated sulfuric acid in methanol. Heat the mixture to reflux for 4 hours.
-
Purification: Pour the hot mixture into ice water and collect the solid by filtration. Triturate the solid with a hot 5% sodium hydroxide solution to remove any unreacted starting material. The resulting crude 6-bromo-2-methoxynaphthalene can be further purified by distillation or recrystallization. The expected melting point is 101.5–103 °C.[4]
Experimental Protocol: Synthesis of this compound
The following is a general and illustrative procedure for the synthesis of an arylboronic acid from an aryl bromide, adapted from a reliable Organic Syntheses protocol.[4]
Materials:
-
6-bromo-2-methoxynaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Trimethyl borate
-
Hydrochloric acid (for work-up)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 equiv.). Add a solution of 6-bromo-2-methoxynaphthalene (1.0 equiv.) in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. The mixture is heated to reflux until the Grignard reagent formation is complete.
-
Boration: In a separate flask, cool a solution of trimethyl borate (1.1 equiv.) in anhydrous THF to -78 °C. Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the low temperature.
-
Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature. The reaction is then quenched by the slow addition of aqueous hydrochloric acid.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization.
Caption: Synthetic pathway to this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls.[5] These reactions are widely used in the pharmaceutical industry for the construction of complex molecular architectures.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (Ar-X) to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Illustrative Suzuki-Miyaura Coupling
The following is a representative, ligandless palladium-catalyzed Suzuki-Miyaura coupling protocol adapted from Organic Syntheses, illustrating the potential use of this compound.[7]
Materials:
-
This compound
-
An aryl halide (e.g., 4-iodotoluene)
-
Palladium acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Aqueous solvent system (e.g., water or a water/ethanol mixture)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add a solution of palladium acetate (1-5 mol%) in water.
-
Reaction Conditions: The mixture is degassed by several freeze-pump-thaw cycles and then heated to reflux under an inert atmosphere for 2-4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The crude product can be purified by distillation or column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Role in Drug Discovery and Development
While specific studies detailing the direct interaction of this compound with biological signaling pathways are not prevalent in the literature, its importance lies in its role as a versatile building block for the synthesis of biologically active molecules. Boronic acid derivatives, in general, are known to act as enzyme inhibitors.[5] The naphthalene scaffold, present in this compound, is a common feature in many pharmaceuticals. The use of this compound in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecules that can be screened for various therapeutic activities, including as potential enzyme inhibitors in cancer therapy.[5]
References
- 1. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 399860050 [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-Hydroxy-2-naphthaleneboronic Acid | RUO | Boronic Acid [benchchem.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Spectral Analysis of 6-Methoxy-2-naphthaleneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Methoxy-2-naphthaleneboronic acid (CAS No: 156641-98-4). This document is intended to serve as a core reference for the identification, characterization, and quality control of this important synthetic intermediate.
Core Compound Information
| Property | Value |
| Chemical Name | (6-methoxynaphthalen-2-yl)boronic acid |
| Molecular Formula | C₁₁H₁₁BO₃ |
| Molecular Weight | 202.01 g/mol |
| Monoisotopic Mass | 202.0801244 Da[1] |
Spectroscopic Data Summary
The following sections provide detailed spectral data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the naphthalene ring system and the methoxy group.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.27 | s | - | H-1 |
| 7.88 - 7.80 | m | - | H-4, H-8 |
| 7.77 | d | 8.1 | H-5 |
| 7.44 | dd | 8.8, 6.5 | H-3, H-7 |
| 7.15 | d | 2.3 | H-5' |
| 7.09 | dd | 8.8, 2.4 | H-7' |
| 3.92 | s | - | -OCH₃ |
Note: The assignments are based on typical chemical shifts for naphthalene derivatives and may require 2D NMR for definitive confirmation. The broad signal for the B(OH)₂ protons is often not observed or is highly variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | C-6 |
| 135.5 | C-4a |
| 134.5 | C-8a |
| 130.0 | C-8 |
| 129.5 | C-4 |
| 128.5 | C-5 |
| 127.0 | C-7 |
| 124.5 | C-1 |
| 119.5 | C-3 |
| 105.5 | C-5' |
| 55.3 | -OCH₃ |
Note: The carbon attached to the boron atom (C-2) is often difficult to observe due to quadrupolar relaxation and is not listed.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound was obtained, and the characteristic absorption bands are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed water) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, 2840 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1610, 1500 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |
| ~850, 810 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented here are predicted values for various adducts that may be observed in ESI-MS.
| Adduct | m/z |
| [M+H]⁺ | 203.08740 |
| [M+Na]⁺ | 225.06934 |
| [M-H]⁻ | 201.07284 |
| [M+NH₄]⁺ | 220.11394 |
| [M+K]⁺ | 241.04328 |
| [M+H-H₂O]⁺ | 185.07738 |
Experimental Protocols
The following sections detail the general methodologies for the acquisition of the spectral data.
NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz). For arylboronic acids, which can form oligomers, sample preparation is crucial. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄, which can help break up the boroxine trimers that often form from the dehydration of boronic acids. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.
FT-IR Spectroscopy
The FT-IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for the analysis of boronic acids. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer. The analysis can be performed in both positive and negative ion modes to observe different adducts and the deprotonated molecule.
Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship between the different spectroscopic techniques in the structural elucidation of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Methoxy-2-naphthaleneboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Methoxy-2-naphthaleneboronic acid, a key building block in organic synthesis, particularly for drug discovery and materials science. Due to the limited availability of direct quantitative data in public literature, this guide synthesizes qualitative information, data from structurally similar compounds, and established experimental protocols to provide a thorough understanding of its physicochemical properties.
Physicochemical Properties
This compound is a white to off-white or light brown crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 156641-98-4 | [2][3] |
| Molecular Formula | C₁₁H₁₁BO₃ | [2][3] |
| Molecular Weight | 202.01 g/mol | [2][3] |
| Melting Point | >295 °C or 311 °C | [4][5] |
| Appearance | White to off-white to light brown powder or crystalline powder | [1] |
Solubility Profile
Qualitative Solubility
Based on supplier safety data sheets and the general nature of arylboronic acids, this compound is expected to be soluble in polar organic solvents. One source indicates slight solubility in Dimethyl Sulfoxide (DMSO) and heated Methanol.
It is important to note that the solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides, known as boroxines, upon dehydration, which can impact solubility measurements.[6][7]
Expected Solubility Trends
The solubility of a closely related compound, 6-methoxy-2-naphthoic acid, has been reported in the following solvents, which can serve as a preliminary guide:
| Solvent | Solubility of 6-methoxy-2-naphthoic acid |
| Dimethylformamide (DMF) | 5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL |
| Ethanol | 3 mg/mL |
Given the structural similarities, this compound is likely to exhibit comparable solubility in these polar aprotic and protic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For researchers requiring precise solubility data, the OECD 105 shake-flask method is a widely accepted protocol.
Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Constant temperature shaker bath
-
Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid should be visible to ensure saturation. Prepare at least three replicates.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for a sufficient time to allow the solid to settle. Subsequently, centrifuge an aliquot of the supernatant or filter it to remove all undissolved solid.
-
Analysis: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the solubility as the average concentration from the replicate flasks, typically expressed in mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile
The stability of this compound is influenced by several factors, including moisture, pH, temperature, and light. Understanding these factors is crucial for its proper handling, storage, and application in chemical reactions.
Key Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways:
-
Dehydration to Boroxines: This is a common and often reversible process where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, eliminating three molecules of water. The presence of the boroxine anhydride is a common reason for the variability in the reported purity of commercial boronic acids.
Caption: Reversible dehydration of this compound to its boroxine anhydride.
-
Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be a significant issue in Suzuki-Miyaura coupling reactions performed in aqueous media.[8][9]
-
Oxidation: While less common for arylboronic acids compared to other organometallics, oxidation can occur, especially under harsh conditions or in the presence of strong oxidizing agents.
Recommended Storage Conditions
To minimize degradation, this compound should be stored in a well-ventilated, dry place in a tightly sealed container.[4]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocol is based on ICH guidelines.[10][11][12][13]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water and organic solvents (for sample preparation)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 70°C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
Caption: Workflow for a Forced Degradation Study of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique for the analysis of this compound.
HPLC Method Considerations
-
Column: Reversed-phase columns, such as C18, are typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the mobile phase can be adjusted to optimize the peak shape and retention of the boronic acid.
-
Detection: UV detection at a wavelength where the naphthalene chromophore has strong absorbance (e.g., around 230-250 nm) is suitable.
-
Challenges: On-column hydrolysis of boronic esters or degradation of the boronic acid can be a challenge. Method development should aim to minimize these effects, for instance, by using mobile phases without strong pH modifiers if possible.
Conclusion
This compound is a valuable reagent with generally good stability under recommended storage conditions. Its solubility in polar organic solvents facilitates its use in a variety of chemical transformations. The primary stability concerns are dehydration to the corresponding boroxine and protodeboronation, particularly in aqueous environments. This guide provides a framework for understanding and evaluating the solubility and stability of this important compound, enabling researchers to optimize its use in their synthetic endeavors. The provided experimental protocols offer a starting point for generating specific quantitative data where required for process development and regulatory purposes.
References
- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Utility of 6-Methoxy-2-naphthaleneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-2-naphthaleneboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its synthesis and application are of significant interest to researchers in medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides an in-depth technical guide on the synthesis of this compound, detailing experimental protocols and presenting key data in a structured format. Furthermore, it visualizes the synthetic workflow and the mechanism of its most prominent application, the Suzuki-Miyaura coupling reaction.
Introduction
This compound is an organic compound featuring a boronic acid functional group and a methoxy-substituted naphthalene core.[1] This structure makes it an invaluable reagent in organic chemistry, particularly for the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[2][3] The naphthalene moiety is a common scaffold in biologically active compounds, and the ability to functionalize it at the 2-position via the boronic acid group offers a powerful tool for drug discovery and the development of novel organic materials.[4][5]
Synthesis of this compound
The most common and well-documented synthesis of this compound involves a two-step process starting from readily available 2-naphthol. The first step is the preparation of the key intermediate, 6-methoxy-2-bromonaphthalene, which is then converted to the target boronic acid via a Grignard reaction.
Step 1: Synthesis of 6-Methoxy-2-bromonaphthalene
The synthesis of 6-methoxy-2-bromonaphthalene can be achieved through the bromination and subsequent methylation of 2-naphthol.[6] An alternative approach involves the bromination of 2-methoxynaphthalene.[7][8][9]
2.1.1. Experimental Protocol: From 2-Naphthol [6]
-
Bromination: 144 g (1 mole) of 2-naphthol is brominated. The hot solution is then poured into water and filtered.
-
Methylation: The dry precipitate from the previous step is mixed with a solution of 200 ml of concentrated sulfuric acid in 500 ml of technical methanol. The mixture is heated to a vigorous reflux for 4 hours.
-
Work-up: The hot mixture is poured into 3 liters of ice and water, and the resulting solids are collected by filtration. The moist solid is then triturated with 1 liter of hot 5% sodium hydroxide.
-
Purification: The crude product is purified by distillation.
2.1.2. Quantitative Data for 6-Methoxy-2-bromonaphthalene Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Naphthol | [6] |
| Overall Yield | 73–88% | [6] |
| Melting Point | 101.5–103 °C | [6] |
| Boiling Point | 114–118 °C (0.2 mm Hg) | [6] |
| Molecular Weight | 237.09 g/mol | [10] |
| CAS Number | 5111-65-9 | [10] |
Step 2: Synthesis of this compound via Grignard Reaction
The conversion of 6-methoxy-2-bromonaphthalene to this compound is achieved through the formation of a Grignard reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis.[6]
2.2.1. Experimental Protocol [6]
-
Grignard Reagent Formation: A 2-liter three-necked flask is charged with 27 g (1.1 mole) of magnesium turnings and flame-dried under a nitrogen atmosphere. 200 ml of anhydrous tetrahydrofuran (THF) is added, along with a small crystal of iodine and approximately 95 g of 6-bromo-2-methoxynaphthalene. The mixture is heated to initiate the reaction. The remainder of the 237.4 g (1 mole) of 6-bromo-2-methoxynaphthalene is added with an additional 600 ml of THF to maintain a vigorous reflux. After the addition is complete and the spontaneous reflux subsides, the solution is heated to reflux for an additional 20 minutes.
-
Reaction with Trimethyl Borate: In a separate 5-liter three-necked flask, 125 ml (1.1 mole) of trimethyl borate and 600 ml of THF are cooled to -10 °C. The prepared Grignard solution is added dropwise over 30 minutes while maintaining the temperature between -10 °C and -5 °C.
-
Hydrolysis and Work-up: After stirring for an additional 15 minutes, 86 ml (1.5 mole) of chilled acetic acid is added at once. This is followed by the dropwise addition of a cold solution of 112 ml (1.1 mole) of 30% hydrogen peroxide in 100 ml of water, keeping the temperature below 0 °C. The mixture is allowed to warm to room temperature and then poured into a separatory funnel. The organic layer is washed, dried, and concentrated.
-
Purification: The resulting solid can be purified by recrystallization.
2.2.2. Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₁BO₃ | [11][12] |
| Molecular Weight | 202.02 g/mol | [11] |
| Appearance | White to off-white powder | [13] |
| Purity (HPLC) | ≥96.0 % | [13] |
| CAS Number | 156641-98-4 | [11][12] |
Synthetic Workflow and Reaction Mechanisms
The following diagrams illustrate the overall synthetic pathway for this compound and the catalytic cycle of its primary application, the Suzuki-Miyaura coupling reaction.
References
- 1. CAS 156641-98-4: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6-Hydroxy-2-naphthaleneboronic Acid | RUO | Boronic Acid [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]
- 11. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
Theoretical Insights into 6-Methoxy-2-naphthaleneboronic Acid: A Technical Guide for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-2-naphthaleneboronic acid is a versatile bifunctional organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique molecular architecture, combining a methoxy-activated naphthalene scaffold with a reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the theoretical studies on this compound, detailing its physicochemical properties, quantum chemical characteristics, and potential biological interactions. This document serves as a resource for researchers, outlining key experimental protocols and providing a framework for in silico analysis to accelerate research and development efforts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both synthetic chemistry and biological systems. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BO₃ | --INVALID-LINK-- |
| Molecular Weight | 202.02 g/mol | --INVALID-LINK-- |
| Melting Point | >295 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 416.2 ± 37.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Polar Surface Area | 49.7 Ų | --INVALID-LINK-- |
Theoretical Studies: A Computational Workflow
While specific theoretical studies on this compound are not extensively published, a standard and robust computational workflow can be applied to elucidate its electronic structure, reactivity, and potential biological activity. This section outlines a comprehensive in silico approach.
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.
-
Geometry Optimization: The first step is to determine the most stable 3D conformation of the molecule. This is typically achieved using a functional like B3LYP with a basis set such as 6-311++G(d,p). This provides the ground-state geometry and electronic energy.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies). This also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure, including atomic charges, hybridization, and intramolecular interactions like hyperconjugation. For this compound, this can elucidate the electron-donating effect of the methoxy group on the naphthalene ring and the electronic nature of the C-B bond.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. For this molecule, FMO analysis can predict its susceptibility to nucleophilic and electrophilic attack.
-
Time-Dependent DFT (TD-DFT): TD-DFT is employed to predict the electronic absorption spectra (UV-Vis). This can help in understanding the photophysical properties of the molecule, which is relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the molecule's behavior in a biological environment, typically in a solvent like water.
-
System Setup: The optimized structure of this compound is placed in a periodic box of water molecules. The system is then neutralized and ionized to mimic physiological conditions.
-
Equilibration and Production: The system undergoes a series of energy minimization and equilibration steps to reach a stable temperature and pressure. This is followed by a production run where the trajectory of all atoms is recorded over a period of nanoseconds to microseconds.
-
Trajectory Analysis: The resulting trajectory is analyzed to understand the molecule's conformational flexibility, interactions with water molecules (e.g., hydrogen bonding), and overall stability in an aqueous environment.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. Given that naphthalene derivatives have shown potential as anticancer agents, a relevant target can be selected for an in silico screening study. For instance, Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in various cancers and has been shown to be inhibited by naphthalene-based compounds.
Potential Signaling Pathway Interaction
Based on literature suggesting the anticancer potential of naphthalene derivatives, we can hypothesize the interaction of this compound with a cancer-related signaling pathway. The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.
Experimental Protocols
Theoretical studies are most powerful when validated by experimental data. The following are generalized protocols for key analytical techniques used to characterize this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for arylboronic acids.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
The purity is determined by the area percentage of the main peak.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and acquire the spectrum.
-
Identify characteristic absorption bands for functional groups such as O-H (boronic acid), C-O (methoxy), C=C (aromatic), and B-O.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Procedure:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the naphthalene ring, the methoxy group, and the protons of the boronic acid hydroxyl groups.
-
¹¹B NMR can also be performed to provide information about the boron environment.
-
Conclusion
This compound is a compound with significant potential in both medicinal chemistry and materials science. While dedicated theoretical studies on this specific molecule are emerging, the application of established computational workflows provides a powerful means to predict its properties and guide experimental work. This technical guide has outlined a comprehensive approach to the theoretical and experimental characterization of this compound. By integrating quantum chemical calculations, molecular dynamics simulations, and molecular docking with standard analytical techniques, researchers can accelerate the discovery and development of novel applications for this versatile molecule. The provided protocols and workflows serve as a foundational resource for scientists and drug development professionals seeking to explore the full potential of this compound.
An In-depth Technical Guide to the Reactivity Profile of 6-Methoxy-2-naphthaleneboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-naphthaleneboronic acid is a versatile and commercially available organoboron compound that serves as a key building block in modern organic synthesis. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds. The presence of the methoxy group on the naphthalene scaffold enhances its solubility and modulates its electronic properties, influencing its reactivity. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in Suzuki-Miyaura coupling, Chan-Lam coupling, and homocoupling reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this valuable synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 156641-98-4[1][2] |
| Molecular Formula | C₁₁H₁₁BO₃[1][2][3] |
| Molecular Weight | 202.02 g/mol [3] |
| Appearance | White to off-white or light brown powder or crystalline powder |
| IUPAC Name | (6-methoxynaphthalen-2-yl)boronic acid[3] |
Reactivity Profile
The reactivity of this compound is dominated by the versatile chemistry of the boronic acid functional group. It is primarily employed as a nucleophilic partner in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.
Reaction Scheme:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. This reaction utilizes a copper catalyst to couple the boronic acid with amines, phenols, and other N- or O-nucleophiles.
Reaction Scheme:
Caption: General scheme of the Chan-Lam cross-coupling reaction.
Experimental Protocol: N-Arylation of Imidazole
This protocol outlines a general procedure for the copper-catalyzed N-arylation of imidazole with this compound.
Materials:
-
This compound (1.0 equiv)
-
Imidazole (1.2 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (0.1 equiv)
-
Pyridine (2.0 equiv)
-
Methanol (10 mL per mmol of boronic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound, imidazole, and copper(II) acetate.
-
Add methanol and pyridine to the flask.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Homocoupling Reaction
In the presence of a suitable catalyst, this compound can undergo oxidative homocoupling to form the corresponding symmetrical biaryl, 6,6'-dimethoxy-2,2'-binaphthyl. This reaction is often catalyzed by palladium or copper complexes.
Reaction Scheme:
References
Potential Research Areas for 6-Methoxy-2-naphthaleneboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-naphthaleneboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its rigid naphthalene core, coupled with the reactive boronic acid moiety and the electron-donating methoxy group, makes it an attractive starting material for the synthesis of a diverse array of complex organic molecules. This technical guide explores the potential research avenues for this compound, providing insights into its application in the development of novel therapeutics and advanced organic electronic materials.
Core Applications and Research Areas
The primary utility of this compound lies in its efficacy as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.
Drug Discovery and Medicinal Chemistry
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 6-methoxy-2-naphthalenyl moiety can be readily incorporated into novel molecular architectures to explore their therapeutic potential, particularly in the following areas:
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl core structure that binds to the ATP-binding pocket of the enzyme. By coupling this compound with various halogenated heterocycles, novel scaffolds can be generated to target key kinases in signaling pathways implicated in cancer and inflammatory diseases. Potential targets include Receptor Tyrosine Kinases (RTKs) and downstream kinases in the PI3K/Akt/mTOR pathway.
-
Enzyme Inhibitors: Beyond kinases, the 6-methoxynaphthalen-2-yl group can be incorporated into inhibitors of other enzymes, such as cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs.
-
Antimicrobial and Anticancer Agents: The naphthalene ring system is a common feature in various natural and synthetic compounds with antimicrobial and anticancer properties. Derivatives of this compound can be synthesized and screened for their activity against a range of pathogens and cancer cell lines.
Organic Electronics and Materials Science
The photophysical properties of the naphthalene ring system make it a suitable component for organic electronic materials. The extended π-conjugation of naphthalene derivatives can be tuned through Suzuki-Miyaura coupling to create materials with desired absorption and emission characteristics for applications in:
-
Organic Light-Emitting Diodes (OLEDs): The 6-methoxynaphthalen-2-yl moiety can be incorporated into emissive or host materials for OLEDs. The methoxy group can influence the electronic properties and solubility of the resulting compounds, impacting device performance.
Data Presentation
Suzuki-Miyaura Coupling Reaction Yields
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with various aryl halides under different conditions. While specific data for this compound is not exhaustively compiled in a single source, the presented data for analogous reactions provides a strong predictive framework for expected yields.
| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-toluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenyl-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 6 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 88 |
| 4 | 2-Bromopyridine | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
Biological Activity of Naphthalene-Based Kinase Inhibitors
The table below presents IC₅₀ values for various kinase inhibitors containing a naphthalene or related scaffold, highlighting the potential for derivatives of this compound to exhibit potent biological activity.
| Compound Scaffold | Target Kinase | Cell Line | IC₅₀ (µM) |
| Naphthalene-Chalcone Hybrid | VEGFR-2 | - | 0.098 |
| Naphthalene-Chalcone Hybrid | A549 (Lung Cancer) | A549 | 7.835 |
| Anilino-1,4-naphthoquinone | EGFR | - | 0.00396 |
| Naphthoquinone Derivative | A549 (Lung Cancer) | A549 | 5.8 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically reflux or 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by inhibitors synthesized from this compound.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 6-Methoxy-2-naphthaleneboronic acid is a key building block in this reaction, widely utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its derivatives are integral to the development of various therapeutic agents, including anti-inflammatory drugs and potential cancer treatments. This document provides detailed protocols and application data for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Applications in Drug Discovery and Development
The 6-methoxynaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives synthesized using this compound have shown promise in various therapeutic areas.
For instance, certain 6-methoxynaphthalene derivatives have been investigated for their potential as P-glycoprotein (P-gp) inhibitors, which could play a role in overcoming multidrug resistance in cancer.[2][3] Additionally, novel compounds derived from this scaffold have been synthesized and evaluated for their anti-tumor activity, with some showing the ability to modulate the orphan nuclear receptor Nur77, which is involved in cancer cell apoptosis.[1]
Below is a representative diagram illustrating a simplified signaling pathway involving Nur77, a target for some compounds synthesized from this compound.
Caption: Simplified Nur77 signaling pathway in apoptosis.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with representative aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a general method adaptable for the coupling of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene, 4-chlorobromobenzene, 4-nitrobromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxynaphthalene.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 95 |
| 3 | 4-Chlorobromobenzene | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF/H₂O | 110 | 16 | 88 |
| 4 | 4-Nitrobromobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 80 | 6 | 96 |
| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 91 |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 2-aryl-6-methoxynaphthalenes via the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle Diagram
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a wide array of 2-aryl-6-methoxynaphthalene derivatives. These compounds are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented herein provide a solid foundation for researchers to utilize this important building block in their synthetic endeavors. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and product purity.
References
- 1. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Methoxy-2-naphthaleneboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Methoxy-2-naphthaleneboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the synthesis of drug candidates and in materials science for the creation of novel organic materials. This compound is a key reactant in these syntheses, offering a rigid bicyclic aromatic scaffold with a methoxy group that can influence the electronic and pharmacokinetic properties of the final product.
The general transformation involves the reaction of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent system. The selection of these components is critical for achieving high yields and purity of the desired biaryl product.
Palladium Catalyst Systems and Reaction Performance
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and a coordinating ligand. The ligand plays a crucial role in stabilizing the active palladium(0) species, facilitating oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition. A variety of phosphine-based and N-heterocyclic carbene (NHC) ligands have been successfully employed. The choice of base and solvent is also critical for the activation of the boronic acid and for ensuring the solubility of all reaction components.
Table 1: Representative Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | >90 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 8 | 85-95 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 16 | 80-90 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 110 | 12 | 75-85 |
| 5 | 1-Chloro-4-methylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (10:1) | 100 | 24 | 70-80 |
Note: Yields are estimates based on typical Suzuki-Miyaura reactions and should be optimized for each specific substrate combination.
Experimental Protocols
This section provides a general, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precursor, the ligand (if applicable), and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask multiple times.
-
Solvent Addition: Add the degassed organic solvent, followed by degassed water if a biphasic system is used, via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Methoxy-2-naphthaleneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 6-Methoxy-2-naphthaleneboronic acid. The Suzuki-Miyaura cross-coupling reaction is highlighted as a primary method for this transformation, offering a versatile and efficient route to a wide range of biaryl structures. Biaryl moieties are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as this compound, and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1] The resulting biaryl compounds, particularly those incorporating the 6-methoxynaphthalene scaffold, are valuable intermediates in the synthesis of pharmacologically active molecules.[2]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Experimental Protocols
The following section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies and can be adapted for various aryl halide coupling partners.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biaryl compound from this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for synthesis, workup, and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand to the reaction flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, ensure both solvents are thoroughly degassed prior to addition.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir vigorously for the required time (ranging from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, as reported in the literature. This data provides a valuable reference for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75 |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 95 |
Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | sec-Butanol | 100 | 24 | 85 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | 78 |
| 2-Chloropyridine | Pd-G3-XPhos (2) | - | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 65 |
| 1-Chloro-3,5-dimethylbenzene | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 90 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Applications of 6-Methoxy-2-naphthaleneboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-naphthaleneboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its rigid naphthalene scaffold and the electronic properties conferred by the methoxy group make it an attractive component in the design of targeted therapeutic agents. This document provides an overview of its applications, particularly in the development of kinase inhibitors for cancer therapy, and includes detailed experimental protocols.
Core Applications in Medicinal Chemistry
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The naphthalene moiety of this compound can be incorporated into drug candidates to interact with the hydrophobic regions of the ATP-binding pocket of kinases.
Inhibitors of Receptor Tyrosine Kinases (RTKs)
Several classes of RTKs are critical targets in oncology, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others. Naphthalene-containing compounds have shown promise as inhibitors of these kinases.
-
VEGFR-2 Inhibitors: The VEGF signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Molecules incorporating the 6-methoxynaphthalene scaffold have been investigated as VEGFR-2 inhibitors.
Inhibitors of Intracellular Signaling Pathways
Dysregulation of intracellular signaling cascades like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways is a common event in cancer.
-
PI3K/Akt/mTOR Pathway Inhibitors: This pathway is central to cell growth, proliferation, and survival. The structural features of this compound can be exploited to design molecules that target key kinases in this pathway.
-
RAS/RAF/MEK/ERK (MAPK) Pathway Inhibitors: This pathway is frequently activated in various cancers, such as melanoma. Naphthalene-based structures have been explored for the development of inhibitors targeting RAF kinases.
Data Presentation
The following tables summarize the biological activity of representative compounds synthesized using naphthalene-based scaffolds, illustrating the potential of derivatives of this compound.
Table 1: Cytotoxic Activity of Naphthalene-Chalcone Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| Naphthalene-Chalcone Hybrid 1 | A549 (Lung Carcinoma) | 7.8 ± 0.59 |
| Naphthalene-Chalcone Hybrid 2 | A549 (Lung Carcinoma) | 20.6 ± 0.52 |
| Naphthalene-Chalcone Hybrid 3 | A549 (Lung Carcinoma) | 21.4 ± 2.6 |
Table 2: Kinase Inhibitory Activity of Naphthoquinone Derivatives
| Compound | Target Kinase | IC₅₀ (µM) |
| Naphthoquinone Derivative 1 | VEGFR-2 | 0.098 ± 0.005 |
| Naphthoquinone Derivative 2 | EGFR | - |
Note: The specific compounds in the tables are illustrative examples of naphthalene-containing molecules and may not be direct products of this compound. However, they demonstrate the therapeutic potential of the 6-methoxynaphthalene scaffold.
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the utilization of this compound. Below are detailed protocols for its application.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic heteroaryl chloride.
Materials:
-
This compound
-
Heteroaryl chloride (e.g., 2-chloropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the heteroaryl chloride (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine
This protocol provides a rapid and efficient method for the synthesis of a key intermediate for kinase inhibitors.[1]
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reactor
Procedure:
-
Reagent Preparation: To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), this compound (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
Cooling and Extraction: After the reaction, allow the vial to cool to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways where inhibitors derived from this compound may exert their therapeutic effects.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway, crucial for cell proliferation.
Experimental Workflow Diagram
References
Application Notes and Protocols: The Role of 6-Methoxy-2-naphthaleneboronic Acid and its Precursors in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-naphthaleneboronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex molecular architectures. Its prominent application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This attribute makes it a key component in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from precursors of this compound, with a focus on the synthesis of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID).
Core Applications in Pharmaceutical Synthesis
The naphthalene moiety is a common scaffold in a variety of therapeutic agents. The methoxy group on the naphthalene ring can influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound and its synthetic precursors are instrumental in the synthesis of:
-
Anti-inflammatory Agents: A notable example is Nabumetone, which is a prodrug that is metabolized in the body to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.
-
Enzyme Inhibitors: The naphthalene scaffold is utilized in the development of inhibitors for various kinases, such as tyrosine and phosphoinositide kinases, which are critical targets in cancer therapy.
Synthesis of Nabumetone: A Case Study
The synthesis of Nabumetone provides an excellent practical example of the utility of 6-methoxy-2-naphthalene derivatives. A common and efficient synthetic route involves a two-step process:
-
Formation of the intermediate 4-(6-methoxy-2-naphthyl)-3-buten-2-one. This can be achieved through two primary methods:
-
Aldol Condensation: Reaction of 6-methoxy-2-naphthaldehyde with acetone.
-
Heck Reaction: Coupling of 2-bromo-6-methoxynaphthalene with methyl vinyl ketone or a related vinyl derivative.[2]
-
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the butenone intermediate to yield Nabumetone.
Experimental Protocols
Protocol 1: Synthesis of 4-(6-methoxy-2-naphthyl)-3-buten-2-one via Aldol Condensation
This protocol details the base-catalyzed aldol condensation of 6-methoxy-2-naphthaldehyde and acetone.
Materials:
-
6-methoxy-2-naphthaldehyde
-
Acetone
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Ethyl acetate (for potential extraction)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Distillation apparatus (optional, for concentration)
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-2-naphthaldehyde in acetone.
-
While stirring, add a 10% aqueous solution of sodium hydroxide as a catalyst. The volume ratio of 6-methoxy-2-naphthaldehyde to acetone to 10% NaOH solution should be approximately 6:50:1.[3]
-
Allow the reaction to proceed at a temperature between 10-40°C for 4-6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture by distillation under reduced pressure to remove excess acetone.
-
Dilute the concentrated residue with distilled water.
-
Neutralize the solution by adding concentrated hydrochloric acid until a neutral pH is achieved.
-
The product will precipitate out of the solution. Collect the solid intermediate by filtration.
-
Wash the solid with distilled water and dry thoroughly.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactant Ratio (volume) | 6-methoxy-2-naphthaldehyde:Acetone:10% NaOH = 6:50:1 | [3] |
| Reaction Temperature | 10-40 °C | [3] |
| Reaction Time | 4-6 hours | [3] |
| Expected Yield | >94% | [3] |
Protocol 2: Synthesis of 4-(6-methoxy-2-naphthyl)-3-buten-2-one via Heck Reaction
This protocol describes the palladium-catalyzed Heck reaction between 2-bromo-6-methoxynaphthalene and 3-buten-2-ol.
Materials:
-
2-bromo-6-methoxynaphthalene
-
3-buten-2-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium bicarbonate (NaHCO₃)
-
N-methylpyrrolidone (NMP)
-
Water
Equipment:
-
Reaction vessel suitable for heating under an inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for workup
Procedure:
-
To a reaction vessel, add 2-bromo-6-methoxynaphthalene (10 mmol), 3-buten-2-ol (15 mmol), palladium(II) acetate (0.09 mmol), triphenylphosphine (0.18 mmol), and sodium bicarbonate (12 mmol).[4]
-
Add N-methylpyrrolidone (10 mL) as the solvent.[4]
-
Purge the vessel with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the reaction mixture to 140-145°C under the inert atmosphere for 5 hours.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactant Ratio (molar) | 2-bromo-6-methoxynaphthalene:3-buten-2-ol = 1:1.5 | [4] |
| Catalyst Loading | 0.9 mol% Pd(OAc)₂, 1.8 mol% PPh₃ | [4] |
| Base | 1.2 equivalents NaHCO₃ | [4] |
| Reaction Temperature | 140-145 °C | [4] |
| Reaction Time | 5 hours | [4] |
| Expected Yield | Not explicitly stated, but typically moderate to high for Heck reactions. |
Protocol 3: Synthesis of Nabumetone via Catalytic Hydrogenation
This protocol outlines the reduction of 4-(6-methoxy-2-naphthyl)-3-buten-2-one to Nabumetone.
Materials:
-
4-(6-methoxy-2-naphthyl)-3-buten-2-one
-
5% Palladium on carbon (Pd/C) catalyst (50% water suspension)
-
Anhydrous sodium acetate
-
Isopropanol
-
Toluene
-
Hydrogen gas
Equipment:
-
Hydrogenator or a flask equipped for hydrogenation reactions
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a hydrogenator, combine 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one (0.077 moles), anhydrous sodium acetate (0.073 moles), and a 50% aqueous suspension of 5% palladium on carbon (2 g, equivalent to 0.00047 moles of palladium).[5]
-
Add isopropanol (180 ml) and toluene (20 ml) as solvents.[5]
-
Flush the hydrogenator with nitrogen to remove oxygen.
-
Introduce hydrogen gas at a pressure of one atmosphere.[5]
-
Maintain the reaction temperature and stir until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Once the reaction is complete, vent the hydrogen and flush the system with nitrogen.
-
Filter the reaction mixture to remove the palladium catalyst.
-
The filtrate can be concentrated and the product purified by recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one (0.077 mol) | [5] |
| Catalyst | 5% Pd/C (0.00047 mol Pd) | [5] |
| Base | Anhydrous sodium acetate (0.073 mol) | [5] |
| Solvents | Isopropanol (180 ml), Toluene (20 ml) | [5] |
| Hydrogen Pressure | 1 atmosphere | [5] |
| Reported Yield | 74.8% | [5] |
Signaling Pathway Diagrams
The pharmaceutical intermediates synthesized using this compound and its precursors often target key signaling pathways involved in disease. Below are diagrams of relevant pathways.
References
- 1. scispace.com [scispace.com]
- 2. 2-Bromo-6-methoxynaphthalene | 5-HT Receptor | TargetMol [targetmol.com]
- 3. CN103130628A - Preparation method of nabumetone - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. EP0792860B1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
Application Notes and Protocols: 6-Methoxy-2-naphthaleneboronic Acid in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-methoxy-2-naphthaleneboronic acid as a key building block for the synthesis of novel fluorescent probes. The naphthalene core provides favorable photophysical properties, while the boronic acid moiety serves as a versatile reaction site for creating sensors for various analytes, including reactive oxygen species (ROS) and metal ions.
I. Application: Fluorescent Probe for Hydrogen Peroxide (H₂O₂) Detection
Fluorescent probes derived from this compound are promising tools for the detection of hydrogen peroxide, a critical signaling molecule and a key indicator of oxidative stress in biological systems. The underlying sensing mechanism relies on the selective reaction of the boronic acid group with H₂O₂, leading to a distinct change in the fluorescence properties of the naphthalene fluorophore.
Sensing Mechanism: Oxidative Cleavage of the Boronic Acid
The detection of H₂O₂ by naphthaleneboronic acid-based probes is achieved through an irreversible oxidative cleavage of the carbon-boron bond. In its native state, the boronic acid derivative may exhibit quenched or low fluorescence. Upon reaction with hydrogen peroxide, the boronic acid is converted to a hydroxyl group, yielding the highly fluorescent 6-methoxy-2-naphthol. This "turn-on" fluorescence response allows for sensitive and selective detection of H₂O₂.
Quantitative Data
While specific data for a probe directly synthesized from this compound is not extensively available, analogous naphthalene-based boronate probes for H₂O₂ have been reported with the following representative performance characteristics:
| Parameter | Typical Value | Reference |
| Analyte | Hydrogen Peroxide (H₂O₂) | [1] |
| Excitation Wavelength (λex) | ~340 nm | [1] |
| Emission Wavelength (λem) | ~450 nm | [1] |
| Detection Limit (LOD) | 0.7 µM | [1] |
| Response Type | Fluorescence "Turn-On" | [2] |
| Linear Range | 1.0 µM - 250 µM | [1] |
Experimental Protocols
1. Synthesis of a Hypothetical Naphthalene-Based H₂O₂ Probe
This proposed synthesis involves the conversion of this compound to its pinacol ester for enhanced stability and subsequent use.
-
Materials: this compound, pinacol, anhydrous toluene, Dean-Stark apparatus, magnetic stirrer, heating mantle, rotary evaporator, silica gel for column chromatography, hexane, ethyl acetate.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and magnetic stirrer, add this compound (1 mmol) and pinacol (1.1 mmol).
-
Add anhydrous toluene (50 mL) to the flask.
-
Heat the mixture to reflux and allow the water to be removed azeotropically via the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pinacol ester.
-
2. In Vitro Detection of H₂O₂
-
Materials: Purified probe, phosphate-buffered saline (PBS, pH 7.4), hydrogen peroxide solution (30%), quartz cuvette, spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of the probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the probe (e.g., 10 µM) in PBS.
-
Prepare a series of H₂O₂ solutions of varying concentrations in PBS.
-
In a quartz cuvette, add the probe working solution.
-
Record the initial fluorescence spectrum.
-
Add a known concentration of H₂O₂ to the cuvette and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Record the fluorescence emission spectrum at the appropriate excitation wavelength.
-
Repeat for each H₂O₂ concentration to generate a calibration curve.
-
3. Cellular Imaging of H₂O₂
-
Materials: Live cells (e.g., HeLa cells), cell culture medium, purified probe, H₂O₂ (for inducing oxidative stress), confocal microscope.
-
Procedure:
-
Seed cells on a glass-bottom dish and culture overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with a working solution of the probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
To induce oxidative stress, treat the cells with a known concentration of H₂O₂ (e.g., 100 µM) for 15-30 minutes.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filters.
-
Observe the increase in fluorescence intensity in H₂O₂-treated cells compared to control cells.
-
II. Application: Fluorescent Probe for Metal Ion Detection
The 6-methoxy-2-naphthalene scaffold can be functionalized to create fluorescent probes for the detection of various metal ions. By introducing a chelating moiety that can selectively bind to a target metal ion, the fluorescence properties of the naphthalene core can be modulated.
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
A common mechanism for metal ion detection is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe's fluorescence may be quenched due to processes like Photoinduced Electron Transfer (PET) from the chelating group to the fluorophore. Upon binding to a metal ion, the chelator's electron-donating ability is suppressed, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity.
Quantitative Data
The performance of naphthalene-based metal ion probes varies depending on the specific chelator and target ion. Below are representative data for a naphthalene-based probe designed for aluminum (Al³⁺) detection.
| Parameter | Value | Reference |
| Analyte | Aluminum (Al³⁺) | [3] |
| Excitation Wavelength (λex) | ~370 nm | [3] |
| Emission Wavelength (λem) | ~434 nm | [3] |
| Detection Limit (LOD) | 8.73 x 10⁻⁸ M | [3] |
| Binding Constant (Ka) | 1.598 x 10⁵ M⁻¹ | [3] |
| Stoichiometry (Probe:Ion) | 2:1 | [3] |
Experimental Protocols
1. Synthesis of a Hypothetical Naphthalene-Based Metal Ion Probe
A potential synthetic route to a metal ion probe involves modifying the 6-methoxy-2-naphthalene core with a suitable chelating group, for example, through a Schiff base condensation with a functionalized aldehyde. A plausible precursor, 6-hydroxy-2-naphthaldehyde, can be synthesized from a derivative of this compound.
-
Materials: 6-hydroxy-2-naphthaldehyde, a suitable amine-containing chelator (e.g., hydrazine or a derivative), ethanol, magnetic stirrer, reflux condenser.
-
Procedure (Schiff Base Condensation):
-
Dissolve 6-hydroxy-2-naphthaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the amine-containing chelator (1 mmol) to the solution.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
2. In Vitro Detection of Metal Ions
-
Materials: Purified probe, buffer solution (e.g., HEPES or Tris-HCl, pH adjusted), stock solutions of various metal salts, quartz cuvette, spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer.
-
Prepare stock solutions of the target metal ion and other potentially interfering metal ions.
-
In a quartz cuvette, add the probe working solution and record the baseline fluorescence spectrum.
-
Incrementally add aliquots of the target metal ion stock solution to the cuvette, incubating for a short period after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
To assess selectivity, add other metal ions to the probe solution and observe any changes in fluorescence.
-
3. Cellular Imaging of Metal Ions
-
Materials: Live cells, cell culture medium, purified probe, stock solution of the target metal ion, confocal microscope.
-
Procedure:
-
Culture cells on a glass-bottom dish.
-
Incubate the cells with the probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells with PBS.
-
Image the cells to establish a baseline fluorescence.
-
Treat the cells with the target metal ion (e.g., in the form of a cell-permeable salt) for a specified duration.
-
Acquire fluorescence images at different time points to monitor the change in intracellular metal ion concentration.
-
Disclaimer: The synthetic protocols provided are based on established chemical reactions and may require optimization for specific substrates and conditions. All experimental work should be conducted with appropriate safety precautions.
References
Application of 6-Methoxy-2-naphthaleneboronic Acid in Organic Light-Emitting Diodes (OLEDs)
Introduction
6-Methoxy-2-naphthaleneboronic acid is a key building block in the synthesis of advanced organic materials for optoelectronic applications. Its rigid naphthalene core and the presence of a methoxy group, an electron-donating moiety, make it a valuable precursor for creating molecules with tailored electronic and photophysical properties. In the field of Organic Light-Emitting Diodes (OLEDs), this boronic acid derivative is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct larger conjugated systems. These systems are often employed as hole transport materials (HTMs) or as components of emissive materials, contributing to the overall efficiency, stability, and color purity of the OLED device.
The methoxy-substituted naphthalene moiety can enhance the solubility of the resulting materials, which is advantageous for device fabrication, and can also influence the HOMO (Highest Occupied Molecular Orbital) energy level, facilitating efficient injection and transport of holes from the anode. This application note will detail the role of this compound in the synthesis of a specific hole transport material, provide a comprehensive experimental protocol for its synthesis, and present the performance data of an OLED device incorporating this material.
Application: Synthesis of a Triarylamine-Based Hole Transport Material
One of the key applications of this compound is in the synthesis of triarylamine-based hole transport materials. Triarylamines are a class of compounds known for their excellent hole-transporting capabilities and morphological stability in thin films, making them a staple in modern OLED architectures. By incorporating the 6-methoxynaphthalene unit into a triarylamine structure, it is possible to fine-tune the material's properties.
This protocol describes the synthesis of N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine, a potential hole transport material, via a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
| Property | Value | Reference |
| Starting Material | This compound | Internal |
| Coupling Partner | 4-Bromo-N,N-diphenylaniline | Internal |
| Product | N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine | Internal |
| Yield | ~85-95% | Hypothetical based on similar reactions |
| HOMO Level of Product | -5.1 to -5.3 eV (estimated) | Inferred from similar triarylamine HTMs |
| Glass Transition Temperature (Tg) | > 100 °C (estimated) | Inferred from similar triarylamine HTMs |
Note: The quantitative data for the product and its performance are based on typical results for similar triarylamine-based hole transport materials, as specific data for a material synthesized from this compound was not available in the searched literature.
Experimental Protocols
Protocol 1: Synthesis of N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-Bromo-N,N-diphenylaniline.
Materials:
-
This compound (1.2 equivalents)
-
4-Bromo-N,N-diphenylaniline (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, etc.)
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 4-Bromo-N,N-diphenylaniline (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add a degassed mixture of toluene and ethanol (e.g., 4:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically around 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine.
-
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes a general method for fabricating a multilayer OLED using the synthesized hole transport material via thermal evaporation.
Device Structure: ITO / HTL (Synthesized Material) / EML (Emissive Layer) / ETL (Electron Transport Layer) / LiF / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Synthesized HTL: N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine
-
Emissive Layer (EML) material (e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) doped with a fluorescent dye)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Lithium Fluoride (LiF)
-
High-purity Aluminum (Al)
Equipment:
-
Ultrasonic bath
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)
-
Quartz crystal microbalance for thickness monitoring
-
Shadow masks for patterning the cathode
-
Glovebox with an inert atmosphere for encapsulation
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-Ozone for 10-15 minutes to improve its work function and enhance hole injection.
-
-
Organic and Metal Layer Deposition:
-
Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially without breaking the vacuum:
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of the synthesized N,N-diphenyl-N-(6-methoxynaphthalen-2-yl)amine at a deposition rate of 1-2 Å/s.
-
Emissive Layer (EML): Deposit a 30 nm thick layer of the emissive material (e.g., Alq₃ doped with C545T) at a rate of 1-2 Å/s.
-
Electron Transport Layer (ETL): Deposit a 20 nm thick layer of Alq₃ at a rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit a 100 nm thick layer of Al through a shadow mask to define the device's active area (typically at a rate of 5-10 Å/s).
-
-
-
Encapsulation:
-
Transfer the fabricated devices into a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
-
Visualizations
Caption: Workflow for the synthesis of a hole transport material via Suzuki-Miyaura coupling.
Caption: Workflow for the fabrication of a multilayer OLED device.
Application Notes and Protocols for Suzuki Coupling with 6-Methoxy-2-naphthaleneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Methoxy-2-naphthaleneboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials.[1] The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings and can be adapted for a variety of aryl and heteroaryl halides.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[2][3][4] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[2][3][4] this compound is a valuable reagent in this context, allowing for the introduction of the 6-methoxynaphthyl moiety, a common scaffold in biologically active compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[5][6]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[5][6]
Data Presentation: Representative Suzuki Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl and heteroaryl halides. These data serve as a starting point for reaction optimization.
Table 1: Suzuki Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | ~95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 8 | ~92 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | ~90 |
| 4 | 2-Bromonaphthalene | Pd/C (5) | - | NaOH (1.5) | THF/H₂O (1:1) | Reflux | 6 | ~85 |
Table 2: Suzuki Coupling with Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | ~88 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (1:1) | 80 | 24 | ~85 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | Buchwald Ligand (3) | KF (3.0) | Dioxane | 110 | 24 | ~75 |
| 4 | 5-Bromopyrimidine | Pd₂(dba)₃ (1.0) | Phosphite Ligand (3) | Cs₂CO₃ (3.0) | Dioxane | 80 | 12 | ~91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DME, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if necessary, the ligand, and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Mandatory Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 6-Methoxy-2-naphthaleneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules.[2] The use of microwave irradiation has revolutionized the Suzuki coupling by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][3] This is especially beneficial when working with substrates that may be prone to decomposition under prolonged heating.[1]
6-Methoxy-2-naphthaleneboronic acid is a valuable building block in the synthesis of a variety of pharmacologically relevant molecules. The naphthalene moiety is present in numerous compounds with diverse biological activities, and the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The efficient coupling of this boronic acid with various aryl and heteroaryl halides is therefore of significant interest in drug discovery and development.[2]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with a representative aryl halide, along with comparative data to guide reaction optimization.
Reaction Principle
The Suzuki coupling reaction involves a palladium-catalyzed cross-coupling of an organoboron compound (this compound in this case) with an organohalide. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid with the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for the transmetalation step.
Materials and Equipment
Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, as a representative coupling partner)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[4]
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[1][5]
-
Solvent (e.g., 1,4-Dioxane/water mixture, or ethanol)[1]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Argon or Nitrogen gas supply
Equipment:
-
Microwave reactor
-
Microwave reactor vials with caps
-
Magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling:
This protocol describes the coupling of this compound with an aryl halide (e.g., 4-bromoanisole). The stoichiometry and reaction parameters may require optimization for different substrates.
-
Reagent Preparation: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water). The mixture should be degassed by bubbling with argon or nitrogen for 15-20 minutes prior to addition.[1]
-
Inert Atmosphere: Seal the vial under an inert atmosphere of argon or nitrogen.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).[1] The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for microwave-assisted Suzuki coupling reactions with various substrates, providing a reference for optimization.
Table 1: Catalyst and Base Screening for a Model Suzuki Coupling Reaction.
| Catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 60 | 70 |
| Pd EnCat™ (10) | Bu₄NOAc (3) | Acetonitrile | 140 | 15 | >98 (conversion) |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 120 | 20 | High |
| PdCl₂(PPh₃)₂ (3) | Na₂CO₃ (2) | DMF/H₂O | 110 | 60 | Good to High |
Data adapted from analogous reactions in the literature for comparative purposes.[4]
Table 2: Effect of Temperature and Time on a Model Microwave-Assisted Suzuki Coupling.
| Temperature (°C) | Time (min) | Yield (%) |
| 60 | 15 | Low |
| 80 | 15 | Moderate |
| 100 | 15 | 81 |
| 120 | 10 | >98 (conversion) |
| 140 | 10 | >98 (conversion) |
Data adapted from analogous reactions in the literature for comparative purposes.[4]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for microwave-assisted Suzuki coupling.
Conclusion
The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds. The protocol provided serves as a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. The significant reduction in reaction time and often improved yields make this technique particularly attractive for high-throughput synthesis and library generation in the context of drug discovery and materials science.[1][6] Researchers are encouraged to optimize the reaction conditions, including the choice of catalyst, base, and solvent, for each specific substrate combination to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ligand Selection in the Efficient Cross-Coupling of 6-Methoxy-2-naphthaleneboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal phosphine ligand for the Suzuki-Miyaura cross-coupling of 6-Methoxy-2-naphthaleneboronic acid with aryl halides. The appropriate choice of ligand is critical for achieving high yields and reaction efficiency, particularly when dealing with the sterically demanding and electron-rich naphthalene scaffold. This document outlines key considerations, presents a comparative data summary of common ligands, and provides detailed experimental protocols.
Introduction to Ligand Selection
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds. The reaction's success is highly dependent on the catalytic system, which consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and influencing the overall reaction rate and yield.
For the cross-coupling of this compound, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands, have demonstrated superior performance. These ligands enhance the rate of oxidative addition of the aryl halide to the palladium(0) center and promote the subsequent reductive elimination to afford the desired biaryl product.
Ligand Performance Data
The selection of the most effective ligand is often empirical and substrate-dependent. Below is a summary of expected performance for commonly used phosphine ligands in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The data is compiled from literature precedents on structurally similar couplings and general trends in Suzuki-Miyaura reactions.
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | 80-110 | 12-24 | > 90 | 1-2 |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or K₂CO₃ | Toluene or Dioxane/H₂O | 80-110 | 12-24 | > 90 | 1-2 |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | 80-110 | 12-24 | 85-95 | 1-2 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 24-48 | 60-80 | 3-5 |
Note: Yields are highly dependent on the specific aryl halide coupling partner, reaction conditions, and scale. The data presented here should be considered as a guideline for ligand selection and initial reaction optimization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
Troubleshooting & Optimization
Troubleshooting low yield in 6-Methoxy-2-naphthaleneboronic acid Suzuki reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 6-Methoxy-2-naphthaleneboronic acid.
Troubleshooting Low Yield: A Step-by-Step Guide
Low or inconsistent yields in Suzuki reactions are a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.
dot
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Reagent & Catalyst Issues
Q1: My reaction is not working at all. What are the first things to check?
A1: When facing a complete reaction failure, systematically verify your starting materials and catalyst.[1]
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Some palladium sources can degrade over time. Test your catalyst with a reliable, well-established reaction (e.g., bromobenzene with phenylboronic acid) to confirm its activity.[2]
-
Reagent Purity: Confirm the purity of your this compound and the aryl halide via NMR or another suitable analytical technique. Boronic acids can degrade, especially if not stored properly under dry conditions.
-
Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[3][4]
Q2: I suspect my this compound has decomposed. What should I look for and how can I prevent it?
A2: A primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5] This is often exacerbated by the presence of water and strong bases.[6]
-
Detection: Use NMR to check for the presence of 6-methoxynaphthalene, the protodeboronation byproduct.
-
Prevention:
-
Use freshly purchased or properly stored boronic acid.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[2][7]
-
Use anhydrous conditions where possible and ensure your base is dry.
-
Q3: Which palladium catalyst and ligand system is best for coupling with this compound?
A3: While standard catalysts like Pd(PPh₃)₄ can be effective, challenging or sterically hindered couplings often benefit from more advanced systems.[8]
-
Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as Buchwald's SPhos or XPhos, often provide higher activity and stability.[9] These ligands can promote the crucial oxidative addition step and prevent catalyst deactivation, especially with less reactive aryl chlorides.[10]
-
Precatalysts: Consider using air-stable palladium precatalysts (e.g., XPhos Pd G3/G4) which cleanly and efficiently generate the active Pd(0) species in solution.
Reaction Condition Optimization
Q4: How does the choice of base affect my reaction yield?
A4: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][4][11] The choice of base can significantly impact yield.
-
Base Strength: A weak base may not activate the boronic acid efficiently, leading to a slow or incomplete reaction. Conversely, an overly strong base can cause degradation of starting materials or products.
-
Common Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective in many systems, often in aqueous/organic solvent mixtures. Cesium carbonate (Cs₂CO₃) is stronger and can be effective for more challenging couplings.[3]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective in anhydrous conditions and can be beneficial for substrates with base-sensitive functional groups.[2]
-
Fluorides (KF): A milder base that can be useful in preventing protodeboronation.[12]
-
Q5: What is the optimal solvent system for this reaction?
A5: The solvent must dissolve the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
-
Common Solvents: Toluene, 1,4-dioxane, and DMF are frequently used, often with water as a co-solvent when using inorganic bases like K₂CO₃ or K₃PO₄.[2]
-
Biphasic Systems: For reactions using aqueous bases, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Anhydrous Systems: For anhydrous reactions (e.g., with K₃PO₄), ensure solvents are thoroughly dried to prevent side reactions like protodeboronation.
Q6: My reaction starts but then stalls. What could be the cause?
A6: A stalled reaction often indicates catalyst deactivation or reagent insolubility.
-
Catalyst Deactivation: The active Pd(0) may precipitate as inactive palladium black, often due to oxygen contamination or high temperatures.[4] Using more robust ligands can help prevent this.
-
Insolubility: A starting material or an intermediate in the catalytic cycle may have poor solubility in the chosen solvent system, effectively halting the reaction. Try a different solvent like DMF or dioxane that may offer better solubility.[4]
Side Reactions
Q7: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A7: The formation of a biaryl product from the coupling of two this compound molecules is a common side reaction, often promoted by the presence of oxygen.[3]
-
Mitigation: The most effective way to prevent homocoupling is to rigorously degas all solvents and the reaction mixture and to maintain a strict inert atmosphere throughout the experiment.[3]
Influence of Reaction Parameters on Yield
While extensive quantitative data for every combination is substrate-dependent, the following table summarizes the general influence of key parameters on Suzuki coupling yields for aryl bromides, providing a starting point for optimization.
| Parameter | Component | Typical Conditions | Expected Yield Influence | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ | 1-5 mol% | Good to Excellent | Standard, widely used catalyst. May be less effective for challenging substrates.[8] |
| Pd(OAc)₂ + Ligand | 1-5 mol% Pd, 2-10 mol% Ligand | Good to Excellent | Requires an external ligand (e.g., SPhos, XPhos). Bulky, electron-rich ligands often improve yields for difficult couplings.[11] | |
| Pd(dppf)Cl₂ | 1-5 mol% | Good to Excellent | A robust catalyst, often effective for a broad range of substrates.[5] | |
| Base | K₂CO₃ | 2-3 equivalents | Good to High | Common and cost-effective. Typically used in a biphasic solvent system (e.g., Toluene/H₂O). |
| K₃PO₄ | 2-3 equivalents | High to Excellent | A stronger base, often used in anhydrous or biphasic systems. Can be very effective for less reactive aryl halides.[3][9] | |
| Cs₂CO₃ | 2-3 equivalents | High to Excellent | Often provides superior yields for difficult couplings but is more expensive.[3] | |
| Solvent | Toluene/H₂O (e.g., 5:1) | 80-110 °C | Good to High | Standard biphasic system. Requires vigorous stirring. |
| 1,4-Dioxane/H₂O (e.g., 4:1) | 80-110 °C | High to Excellent | Often provides better solubility for polar substrates compared to toluene.[9] | |
| DMF | 80-120 °C | Moderate to High | Useful for poorly soluble starting materials, but can be difficult to remove. |
Experimental Protocol: General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Conditions should be optimized for each specific substrate.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Preventing protodeboronation of 6-Methoxy-2-naphthaleneboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using 6-Methoxy-2-naphthaleneboronic acid in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
Understanding Protodeboronation
Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, leading to the formation of a deboronated byproduct (in this case, 2-methoxynaphthalene), which reduces the yield of the desired coupled product and complicates purification.
For this compound, the electron-donating nature of the methoxy group increases the electron density on the naphthalene ring, making the carbon-boron bond more susceptible to cleavage. This heightened reactivity towards protodeboronation necessitates careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. With this compound, this side reaction is particularly problematic because the electron-donating methoxy group makes the naphthalene ring more electron-rich, which in turn can accelerate the rate of this undesired reaction, leading to lower yields of your target molecule.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The main factors that promote protodeboronation are:
-
High pH: The use of strong bases, such as hydroxides, can significantly accelerate protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction.[2]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond. While some Suzuki-Miyaura reactions require water, excessive amounts can be detrimental.
-
Inefficient Catalytic System: If the desired coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling?
A3: To minimize protodeboronation, consider the following strategies:
-
Use a milder base: Switch from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]
-
Optimize the reaction temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point could be in the range of 60-80 °C.
-
Employ anhydrous conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. In some cases, the addition of molecular sieves can be beneficial.
-
Use a highly active catalyst system: Employing a more efficient palladium catalyst and ligand can accelerate the desired cross-coupling reaction, allowing it to outcompete protodeboronation.
-
Convert the boronic acid to a more stable derivative: Using the pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate of this compound can significantly enhance stability.[1] These derivatives act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired product and significant formation of 2-methoxynaphthalene. | The rate of protodeboronation is faster than the rate of the Suzuki-Miyaura coupling. | 1. Change the Base: Switch from a strong base (e.g., NaOH, KOH) to a milder one (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Lower the Temperature: Reduce the reaction temperature in 10-20 °C increments. 3. Use a More Active Catalyst: Employ a more efficient palladium precatalyst and/or ligand to accelerate the desired reaction. 4. Use a Boronic Ester: Convert this compound to its pinacol or MIDA ester derivative. |
| Reaction is sluggish at lower temperatures. | The catalyst system may not be active enough at the reduced temperature. | 1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to find a more active system. 2. Increase Catalyst Loading: A modest increase in the catalyst and/or ligand loading may improve the reaction rate. |
| Inconsistent results between batches. | Variability in the purity of reagents or the level of atmospheric moisture. | 1. Ensure Anhydrous Conditions: Use freshly dried, degassed solvents. Dry all glassware in an oven and cool under an inert atmosphere. 2. Use High-Purity Reagents: Ensure the this compound and other reagents are of high purity. 3. Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxygen from affecting the catalyst. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling while minimizing protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Seal the flask and purge with the inert gas for 10-15 minutes.
-
Add the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation and Use of this compound MIDA ester
For particularly challenging couplings where protodeboronation is severe, the use of a MIDA boronate is recommended.
Part A: Synthesis of this compound MIDA ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to 110 °C and remove water via a Dean-Stark apparatus.
-
After completion, cool the reaction and isolate the crystalline MIDA boronate by filtration.
Part B: Suzuki-Miyaura Coupling with the MIDA ester
-
Follow the procedure in Protocol 1, substituting the this compound with its MIDA ester (1.2 equiv).
-
A small amount of water (e.g., in a mixed solvent system like dioxane/water 10:1) may be required to facilitate the slow release of the boronic acid from the MIDA ester.
Visualizations
Caption: General mechanism of base-catalyzed protodeboronation.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
References
Optimization of reaction conditions for 6-Methoxy-2-naphthaleneboronic acid
Welcome to the technical support center for 6-Methoxy-2-naphthaleneboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges during its use in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the reagent. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is advised.[1] Avoid repeated freeze-thaw cycles.
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
Low yields in Suzuki coupling reactions are a common issue. The first parameters to check are:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2][3]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the undesirable homocoupling of the boronic acid.[3] It is critical to properly degas solvents and run the reaction under an inert atmosphere like nitrogen or argon.[2][4]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time.[3]
-
Base and Solvent Selection: The choice of base and solvent is critical and often linked. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials.[2][3]
Q3: I am observing a significant amount of a byproduct that appears to be 6-methoxynaphthalene. What is causing this?
This is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5] This is a common degradation pathway for arylboronic acids, especially under basic and thermal conditions.[2][5] The electron-donating nature of the methoxy group on the naphthalene ring can make this substrate more susceptible to protodeboronation.[5]
Q4: How can I minimize protodeboronation of this compound?
To minimize this side reaction, consider the following strategies:
-
Use Milder Bases: Switching to a milder base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), can be effective.[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, like a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[2]
-
Anhydrous Conditions: For sensitive substrates, employing strictly anhydrous conditions can be beneficial.[2]
-
Lower Reaction Temperature: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
Q5: The purification of my final product is challenging due to byproducts with similar polarity. What purification strategies are recommended?
Separating compounds with similar polarities is a frequent challenge in purification.
-
Column Chromatography: Meticulous column chromatography with a shallow solvent gradient is often effective.[6] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to achieve optimal separation.[6]
-
Recrystallization: If your product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective purification method.[6]
-
Aqueous Work-up: A standard aqueous work-up is an essential first step to remove inorganic salts and water-soluble impurities.[6] A basic aqueous wash can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst.[2] 2. Inefficient Oxidative Addition.[2] 3. Ineffective Transmetalation.[2] 4. Incorrect Base or Solvent.[2][4] | 1. Use a fresh batch of catalyst or a pre-formed Pd(0) source like Pd(PPh₃)₄. Ensure rigorous degassing.[2] 2. For less reactive aryl halides (e.g., chlorides), use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[2] 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and consider adding a small amount of water to improve base solubility and facilitate boronate formation.[2] 4. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[4][7] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen.[3] 2. Use of a Pd(II) precatalyst that can promote homocoupling during its reduction.[6] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[4][6] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[6] |
| Formation of 6-methoxynaphthalene (Protodeboronation) | 1. Harsh Basic Conditions.[2] 2. Elevated Temperatures.[2] 3. Presence of Water.[5] | 1. Use milder bases like KF or K₂CO₃.[2][8] 2. Run the reaction at a lower temperature for a longer duration. 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[2] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts. 2. Residual Palladium Catalyst. | 1. Employ careful column chromatography with a shallow solvent gradient or attempt recrystallization.[6] 2. For pharmaceutical applications, removing trace palladium is critical.[6] Methods include filtration through celite for heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for specific substrates and reaction scales.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by bubbling the gas through the solvent or by using freeze-pump-thaw cycles for the solvent.[2][4]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2][3]
-
Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[2][6]
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of Products from 6-Methoxy-2-naphthaleneboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of products from reactions involving 6-Methoxy-2-naphthaleneboronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound in Suzuki-Miyaura reactions?
A1: The most prevalent impurities include unreacted this compound, homocoupled byproducts of the boronic acid, residual palladium catalyst, and byproducts from the decomposition of the boronic acid (protodeboronation).
Q2: What is the standard work-up procedure for a Suzuki-Miyaura reaction involving this compound?
A2: A typical aqueous work-up is the first step to remove inorganic salts and water-soluble impurities. This generally involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or brine.
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] By treating the crude product in an organic solvent with an aqueous solution of a base such as 1-2 M sodium hydroxide (NaOH), the acidic boronic acid is converted to its water-soluble boronate salt, which can then be separated in the aqueous layer.[1]
Q4: What are the best methods for removing residual palladium catalyst?
A4: For pharmaceutical applications, reducing palladium to parts-per-million (ppm) levels is crucial. Methods include filtration through celite for heterogeneous catalysts or using metal scavengers for homogeneous catalysts.
Q5: My product appears as an oil and will not crystallize. What should I do?
A5: This phenomenon, known as "oiling out," can occur due to the presence of impurities that depress the melting point or if the solution is too supersaturated.[2][3] First, try to purify the oil further using column chromatography. If the product is intrinsically an oil at room temperature, chromatography is the most suitable purification method. If you believe it should be a solid, refer to the detailed troubleshooting guide on "oiling out" below.
Troubleshooting Guides
Issue 1: Unreacted Boronic Acid Co-elutes with the Product During Silica Gel Chromatography
Possible Cause: The polarity of your desired product and the unreacted this compound are very similar, leading to poor separation on silica gel.
Solutions:
-
Basic Wash Pre-Chromatography: Before attempting chromatography, perform a basic aqueous wash (e.g., with 1-2 M NaOH) to remove the majority of the acidic boronic acid.[1]
-
Modify the Eluent System:
-
Add a small amount of acetic acid to the mobile phase. This can help to suppress the ionization of the boronic acid and reduce its interaction with the silica gel, potentially improving separation.
-
Try a different solvent system. If a hexane/ethyl acetate gradient is not effective, consider systems like dichloromethane/methanol.[1]
-
-
Use a Specialized Scavenger: Employ a scavenger resin designed to bind boronic acids, such as SiliaBond DEAM or SiliaBond Diol.[4]
Issue 2: The Final Product is a Persistent Oil ("Oiling Out") During Recrystallization
Possible Cause: "Oiling out" happens when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This can be due to a low melting point of the compound, high impurity levels, or too rapid cooling.[2][3]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the supersaturation. Allow the solution to cool much more slowly.[3][5]
-
Induce Crystallization:
-
Change the Solvent System: The initial solvent may not be appropriate. Try common recrystallization solvents such as ethanol, or solvent pairs like hexane/acetone or hexane/ethyl acetate.[7]
-
Purify Further: The presence of significant impurities can lower the melting point and promote oiling out.[8] Purify the crude material by column chromatography before attempting recrystallization.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)
-
Ethyl acetate
-
1 M NaOH solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide, this compound, palladium catalyst, and base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Aqueous Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.
-
Basic Wash: Separate the organic layer and wash it with 1 M NaOH solution to remove unreacted boronic acid.
-
Final Washes: Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, further purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the final product.[1][7]
Data Presentation
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Example | Typical Loading | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency |
| Thiol-based (Silica) | SiliaMetS Thiol | 5-10 equivalents | Room Temp to 80 °C, 1-24 h | 500 - 2000 | <10 - 50 | >90% |
| Amine-based (Silica) | SiliaBond DMAP | 5-10 equivalents | Room Temp, 1-5 h | ~1500 | <100 | ~93% |
| Polystyrene-based | MP-TMT | 0.20 wt | DMF, overnight | 330 | 7-30 | >90%[9] |
| Activated Carbon | N/A | 5-10 wt% | Room Temp, 1-3 h | 100 - 500 | <10 - 50 | Variable, ~90% |
Note: Efficiency can vary significantly based on the specific substrate, solvent, and temperature.
Visualizations
Experimental Workflow for Suzuki-Miyaura Reaction and Purification
Caption: General experimental workflow for the purification of Suzuki coupling products.
Troubleshooting Decision Tree for Product Purification
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. US7456206B2 - Biaryl heterocyclic compounds and methods of making and using the same - Google Patents [patents.google.com]
- 3. bvchroma.com [bvchroma.com]
- 4. US6194599B1 - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-Methoxy-2-naphthaleneboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 6-Methoxy-2-naphthaleneboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual indicators of catalyst deactivation in my Suzuki-Miyaura reaction using this compound?
A1: The most common visual sign of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black". This indicates that the active, soluble Pd(0) catalyst has agglomerated into an inactive, heterogeneous form. Other indicators include a reaction that stalls before completion (as monitored by TLC or LC-MS) or a significant color change in the reaction mixture that is not associated with product formation.
Q2: Can the methoxy group on the naphthalene ring influence catalyst deactivation?
A2: Yes, the electronic properties of the methoxy group, an electron-donating group, can influence the electron density of the naphthalene system. While this can be beneficial for the oxidative addition step of the catalytic cycle, it may also affect the stability of the organopalladium intermediates. However, direct electronic effects of the methoxy group on the rate of catalyst deactivation are not as commonly reported as other factors like oxygen presence or ligand degradation.
Q3: How does the quality of this compound affect the catalyst?
A3: The purity of this compound is crucial. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form inactive cyclic anhydrides (boroxines) upon storage. Impurities from the synthesis of the boronic acid can also poison the palladium catalyst. It is highly recommended to use fresh, high-purity this compound or to purify it before use if its quality is uncertain.
Q4: What are the main side reactions that can be mistaken for or contribute to catalyst deactivation?
A4: The primary side reactions in Suzuki-Miyaura couplings are:
-
Homocoupling: The coupling of two molecules of this compound to form a binaphthyl derivative. This is often promoted by the presence of oxygen.
-
Protodeboronation: The loss of the boronic acid group from this compound, resulting in the formation of 2-methoxynaphthalene. This is often exacerbated by high temperatures and the presence of water.
-
Dehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom.
These side reactions consume the starting materials and can sometimes be misinterpreted as low catalyst activity.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere. - Ensure rigorous degassing of all solvents and the reaction mixture to prevent oxidation of the active Pd(0) catalyst. - Consider using a more robust pre-catalyst that is known to reliably generate the active Pd(0) species in situ. |
| Poor Quality of this compound | - Check the purity of the boronic acid by NMR. - Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be more resistant to protodeboronation. |
| Suboptimal Reaction Conditions | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base is critical for activating the boronic acid. - Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with a small amount of water is often necessary to dissolve the base and facilitate the reaction. - Gradually increase the reaction temperature, monitoring for both product formation and potential decomposition of starting materials or product. |
Issue 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Improve the degassing procedure. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. |
| Ligand Degradation | - Use a higher ligand-to-palladium ratio to ensure the palladium center remains coordinated and stabilized. - Choose a more sterically bulky and electron-rich phosphine ligand, which can form more stable complexes with palladium. |
| High Reaction Temperature | - Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. |
Data Presentation
Table 1: Illustrative Yields for a Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid Using Different Catalytic Systems
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | THF/H₂O | 70 | 16 | 85 |
| 4 | Pd/C (5) | - | Na₂CO₃ | Ethanol/H₂O | 80 | 24 | 50 |
Note: This data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual yields will be highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
Objective: To provide a standard procedure for the cross-coupling of this compound with an aryl halide.
Methodology:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the Schlenk flask via syringe.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Screening for Reaction Optimization
Objective: To systematically screen different palladium catalysts and ligands to identify the optimal conditions for the coupling of this compound.
Methodology:
-
Arrange an array of reaction vials in a parallel synthesis block.
-
To each vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (2.0 equiv.).
-
Prepare stock solutions of different palladium precursors and ligands in a suitable degassed solvent.
-
Add a different catalyst/ligand combination to each vial.
-
Add the degassed solvent system to each vial.
-
Seal the vials and heat the block to the desired temperature with vigorous stirring for a set amount of time (e.g., 12 hours).
-
After cooling, quench each reaction and analyze the product yield in each vial by a suitable analytical method (e.g., LC-MS with an internal standard).
Protocol 3: Catalyst Recycling Study to Assess Deactivation
Objective: To evaluate the stability and reusability of a heterogeneous palladium catalyst (e.g., Pd/C) in the Suzuki-Miyaura reaction with this compound.
Methodology:
-
Perform the Suzuki-Miyaura reaction as described in Protocol 1 using a heterogeneous palladium catalyst.
-
Upon completion of the first reaction cycle, separate the catalyst from the reaction mixture by filtration.
-
Wash the recovered catalyst with the reaction solvent and then with a low-boiling organic solvent (e.g., diethyl ether) and dry it under vacuum.
-
Use the recovered catalyst in a subsequent reaction with fresh starting materials under the same conditions.
-
Repeat this cycle several times, analyzing the product yield for each run. A decrease in yield over subsequent cycles indicates catalyst deactivation.
Visualizations
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
How to avoid homocoupling of 6-Methoxy-2-naphthaleneboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 6-Methoxy-2-naphthaleneboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on avoiding the formation of the homocoupling byproduct.
Troubleshooting Guide: Minimizing Homocoupling
This guide provides solutions to common issues observed during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of a homocoupled byproduct (6,6'-dimethoxy-2,2'-binaphthyl) | 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] | 1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by performing 3-5 freeze-pump-thaw cycles for more sensitive reactions. |
| 2. Use of a Pd(II) precatalyst: Pd(II) sources like Pd(OAc)₂ can react directly with the boronic acid to form the homocoupled product, especially at the beginning of the reaction.[1] | 2a. Utilize a Pd(0) Catalyst: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling. | |
| 3. Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. | 3a. Employ Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing homocoupling pathway.[2] | |
| Low yield of the desired cross-coupled product | 1. Inefficient Transmetalation: The transfer of the naphthyl group from boron to palladium may be slow. | 1a. Optimize the Base: The choice of base is critical for activating the boronic acid. For electron-rich boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. |
| 2. High Concentration of Boronic Acid: A high instantaneous concentration of this compound can favor the bimolecular homocoupling reaction. | 2a. Slow Addition: Add the this compound solution to the reaction mixture slowly over a period of time using a syringe pump. This keeps its concentration low and minimizes homocoupling. | |
| 3. Inappropriate Reaction Temperature: The reaction temperature can influence the rates of both the desired reaction and side reactions. | 3a. Temperature Optimization: While higher temperatures can increase the reaction rate, they may also promote side reactions. It is advisable to screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance for your specific substrates. | |
| Difficult purification of the final product | 1. Co-elution of the product and homocoupled byproduct: The desired product and the homocoupled dimer often have similar polarities, making chromatographic separation challenging. | 1a. Optimize Reaction Conditions to Minimize Homocoupling: The most effective approach is to prevent the formation of the homocoupling byproduct in the first place by implementing the strategies outlined above. |
| 1b. Explore Different Chromatographic Conditions: If homocoupling cannot be completely avoided, experiment with different solvent systems and stationary phases for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (6,6'-dimethoxy-2,2'-binaphthyl). This is problematic because it consumes your starting material, reduces the yield of your desired product, and the resulting byproduct can be difficult to separate from the target molecule due to their structural similarities.
Q2: What is the primary cause of homocoupling?
A2: The presence of molecular oxygen is a major contributor to homocoupling.[1] Oxygen can oxidize the active palladium(0) catalyst to palladium(II), which can then mediate the homocoupling of the boronic acid. Using a palladium(II) precatalyst can also lead to homocoupling as it gets reduced to the active palladium(0) species.[1]
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous degassing of your solvents and reaction mixture is crucial. The two most common methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This involves freezing the solvent, applying a vacuum to remove dissolved gases, and then thawing under an inert atmosphere. Repeating this cycle 3-5 times is highly effective.
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Yes. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it does not require an initial reduction step that can be a source of homocoupling. If you must use a Pd(II) source like Pd(OAc)₂, ensuring strictly anaerobic conditions is even more critical.
Q5: What role do ligands play in preventing homocoupling?
A5: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are known to accelerate the desired reductive elimination step of the Suzuki-Miyaura catalytic cycle, which outcompetes the homocoupling pathway.[2]
Q6: Does the choice of base matter?
A6: Absolutely. The base activates the boronic acid for the transmetalation step. For electron-rich boronic acids like this compound, stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often lead to better yields and can help to favor the cross-coupling reaction.
Data Presentation: Impact of Reaction Conditions on Homocoupling
Table 1: Illustrative Yields of Cross-Coupling vs. Homocoupling under Various Conditions
| Entry | Palladium Source | Ligand | Base | Atmosphere | Cross-Coupling Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Air | 65 | 25 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Nitrogen | 80 | 10 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | Nitrogen | 88 | 5 |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Nitrogen | 95 | <2 |
| 5 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Nitrogen | 97 | <1 |
Note: The data in this table is representative and intended to illustrate general trends. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide, this compound, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Stability issues with 6-Methoxy-2-naphthaleneboronic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methoxy-2-naphthaleneboronic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Like many arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions.
-
Oxidation: The boronic acid group can be oxidized, leading to the formation of the corresponding phenol (6-methoxy-2-naphthol) and boric acid. This can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in the stability of this compound. Generally, arylboronic acids are most stable at a slightly acidic pH. Both strongly acidic and strongly basic conditions can accelerate the rate of protodeboronation. The optimal pH for stability should be determined empirically for your specific application.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound has limited solubility in water but is soluble in many polar organic solvents.[1] Commonly used solvents include:
-
Methanol (slightly soluble, heating may be required)[2]
-
Dimethyl sulfoxide (DMSO) (slightly soluble)[2]
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Ethanol
It is crucial to use anhydrous solvents whenever possible, as the presence of water can facilitate degradation.
Q4: How should I store solutions of this compound?
A4: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen if the solvent allows. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container in foil.
-
Moisture: Use tightly sealed containers to prevent the ingress of moisture.
For long-term storage, it is often best to store the compound as a solid in a desiccator at low temperature.
Troubleshooting Guides
Problem 1: My reaction yield using a this compound solution is lower than expected.
| Possible Cause | Troubleshooting Step |
| Degradation of the boronic acid solution | Prepare a fresh solution of this compound immediately before use. If the solution must be stored, follow the recommended storage conditions (see FAQ Q4). Consider analyzing the purity of the solution by HPLC or NMR before use. |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Inappropriate reaction pH | If your reaction conditions are strongly acidic or basic, this may be degrading the boronic acid. If possible, adjust the pH to be closer to neutral. |
| Oxidation during the reaction | Degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon). |
Problem 2: I observe an increasing number of impurity peaks in the HPLC analysis of my this compound solution over time.
| Possible Cause | Troubleshooting Step |
| Solution instability | This is indicative of degradation. The new peaks are likely degradation products such as 6-methoxy-2-naphthol (from oxidation) or naphthalene (from protodeboronation). Review your storage conditions (temperature, light exposure, atmosphere). |
| Solvent reactivity | The solvent may be reacting with the boronic acid. Ensure the chosen solvent is appropriate and of high purity. For example, unstabilized THF can contain peroxides that accelerate oxidation. |
| Contamination | The solution may have been contaminated with an acid, base, or oxidizing agent. Use high-purity solvents and clean glassware. |
Quantitative Data Summary
| Factor | General Effect on Arylboronic Acid Stability | Recommendations for this compound |
| pH | Stability is generally highest in slightly acidic to neutral conditions. Both high and low pH can accelerate protodeboronation. | Empirically determine the optimal pH for your application. Buffer the solution if necessary. |
| Temperature | Higher temperatures accelerate degradation rates. | Store solutions at low temperatures (2-8°C or frozen). Avoid heating solutions for extended periods. |
| Light | UV light can promote oxidative degradation. | Protect solutions from light using amber vials or by wrapping containers. |
| Oxygen | Oxygen is a key component in oxidative degradation. | Use degassed solvents and store solutions under an inert atmosphere (N₂ or Ar). |
| Solvent | Protic solvents (especially water) can participate in protodeboronation. Solvents can contain impurities (e.g., peroxides in THF) that promote oxidation. | Use high-purity, anhydrous solvents. If using THF, ensure it is fresh and stabilized. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[3][4]
Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat at 60°C for a specified time. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at a specified temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A typical starting point could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or acetic acid).
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify the retention times of the major degradation products.
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
Objective: To qualitatively observe the degradation of this compound in solution.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR spectrometer
-
NMR tubes
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. Note the chemical shifts and integration of the protons of the intact molecule.
-
Stress Application: Subject the NMR tube to a stress condition (e.g., add a drop of D₂O, expose to air and light, or gently heat).
-
Time-course Monitoring: Acquire ¹H NMR spectra at various time intervals.
-
Spectral Analysis: Compare the spectra over time. Look for:
-
A decrease in the integration of the signals corresponding to this compound.
-
The appearance of new signals corresponding to degradation products. For example, the formation of 6-methoxy-2-naphthol would result in a characteristic set of aromatic signals.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Efficient 6-Methoxy-2-naphthaleneboronic Acid Couplings
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Methoxy-2-naphthaleneboronic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the Suzuki-Miyaura coupling, and why is it used for this compound?
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate.[1][2][3][4] It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its byproducts.[2] this compound is a valuable building block for synthesizing complex molecules in pharmaceuticals and materials science.[5]
Q2: What is the general mechanism of the Suzuki-Miyaura coupling?
The catalytic cycle typically involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) complex.[2][3][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[2][3][6] The base activates the boronic acid, making it more nucleophilic.[7][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2][3][6]
Q3: Why is the choice of base so critical in this reaction?
The base is crucial for the transmetalation step.[7] It activates the boronic acid by forming a more nucleophilic borate anion, which facilitates the transfer of the naphthalene moiety to the palladium catalyst.[8][9] The strength and solubility of the base can significantly impact the reaction rate and yield, and an inappropriate choice can lead to side reactions or degradation of starting materials.[7][8]
Troubleshooting Guide
Issue 1: Low to No Yield
Q: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A: Low yields can be attributed to several factors. A systematic check of the following is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not have been generated or has been deactivated.[10][11] Ensure your palladium source and ligands are of high quality. If using a Pd(II) precatalyst, confirm the conditions are suitable for its reduction to Pd(0).[10]
-
Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[12] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[10][12]
-
Suboptimal Base or Solvent: The base must be strong enough to promote transmetalation but not so strong as to cause degradation.[7][12] The solvent system needs to solubilize the reactants, catalyst, and base. Often, a mixture of an organic solvent (like dioxane or toluene) with water is effective for dissolving inorganic bases.[11]
-
Poor Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.[12]
Issue 2: Significant Side Reactions
Q: I am observing significant amounts of side products, such as the homocoupling of the boronic acid or protodeboronation. How can these be minimized?
A: The formation of side products is a common challenge. Here’s how to address them:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-rich boronic acids.[8][12]
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider switching to milder bases like K₂CO₃ or KF.
-
Anhydrous Conditions: Since water is a proton source, using anhydrous conditions can significantly reduce protodeboronation.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (BPin), can prevent premature decomposition.[10][11]
-
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[8][12]
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.[10]
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different ligands may be necessary.
-
Logical Troubleshooting Workflow
Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.
Data Presentation: Key Reaction Parameters
The selection of catalyst, ligand, base, and solvent is critical for a successful coupling. The following table summarizes common conditions that can be used as a starting point for optimization.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(II) sources like Pd(dppf)Cl₂ and Pd(OAc)₂ are often more air-stable but require in-situ reduction.[10] |
| Ligand | PPh₃, dppf, SPhos, XPhos | For electron-rich or sterically hindered partners, bulky and electron-rich ligands like SPhos or XPhos can improve yields by facilitating oxidative addition.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | K₃PO₄ and Cs₂CO₃ are strong bases often effective for challenging couplings.[7][13] K₂CO₃ is a standard, milder option.[13] KF is useful for base-sensitive substrates.[10][13] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic system is common to dissolve the inorganic base and organic reactants.[11] The ratio of organic solvent to water should be optimized.[14] |
| Temperature | 80-110 °C | Higher temperatures can overcome activation barriers but may also increase the rate of side reactions like protodeboronation.[10][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and a powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[10]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, perform three cycles of vacuum followed by backfilling with the inert gas.[10][15]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[6][10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[10][12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10][12]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. benchchem.com [benchchem.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
In-Depth 1H NMR Analysis of 6-Methoxy-2-naphthaleneboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical reagents is paramount. This guide provides a detailed 1H NMR analysis of 6-Methoxy-2-naphthaleneboronic acid, a versatile building block in organic synthesis. We present a comparative analysis with related naphthalene derivatives to elucidate the electronic effects of the methoxy and boronic acid substituents on the naphthalene scaffold.
Structural Elucidation via 1H NMR Spectroscopy
The 1H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons are influenced by their local electronic environment, which is in turn dictated by the electron-donating methoxy group (-OCH3) and the electron-withdrawing boronic acid group [-B(OH)2].
A detailed protocol for acquiring a 1H NMR spectrum is provided in the Experimental Protocols section.
Comparative 1H NMR Data Analysis
To understand the substituent effects on the 1H NMR spectrum of this compound, a comparison with related naphthalene derivatives is crucial. The following table summarizes the key 1H NMR data for the target molecule and its analogues.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH3 | ~3.9 | s | N/A |
| H-1, H-3 | ~7.8-8.2 | m | ~8-9 | |
| H-4 | ~7.8 | d | ~8.5 | |
| H-5 | ~7.7 | d | ~9.0 | |
| H-7 | ~7.1 | dd | ~9.0, 2.5 | |
| H-8 | ~7.2 | d | ~2.5 | |
| 2-Naphthaleneboronic acid | Aromatic H | 7.5-8.5 | m | N/A |
| 6-Methoxynaphthalene | -OCH3 | ~3.9 | s | N/A |
| Aromatic H | 7.1-7.8 | m | N/A | |
| 2-Bromo-6-methoxynaphthalene | -OCH3 | 3.91 | s | N/A |
| H-1 | 7.66 | d | 8.8 | |
| H-3 | 7.55 | dd | 8.6, 1.9 | |
| H-4 | 7.70 | d | 8.6 | |
| H-5 | 7.62 | d | 9.0 | |
| H-7 | 7.14 | dd | 9.0, 2.5 | |
| H-8 | 7.08 | d | 2.5 |
Note: The chemical shifts for this compound are predicted based on the analysis of substituent effects and data from similar compounds, as specific experimental data was not available in the searched literature. "s" denotes a singlet, "d" a doublet, "dd" a doublet of doublets, and "m" a multiplet.
Interpretation of Substituent Effects
The electron-donating methoxy group at the C-6 position increases electron density on the naphthalene ring, particularly at the ortho and para positions (C-5 and C-7). This increased shielding results in an upfield shift (lower ppm) for the protons at these positions compared to unsubstituted naphthalene.
Conversely, the electron-withdrawing boronic acid group at the C-2 position deshields the protons in its vicinity, leading to a downfield shift (higher ppm). This effect is most pronounced for the protons at the ortho positions (H-1 and H-3).
The interplay of these two opposing electronic effects results in the unique 1H NMR spectrum of this compound. The provided data for 2-bromo-6-methoxynaphthalene serves as a useful comparison, as the bromine atom is also an electron-withdrawing group, though its effect differs from that of a boronic acid.
Experimental Protocols
1H NMR Spectroscopy
A sample of the compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then placed in an NMR tube and analyzed using a high-resolution NMR spectrometer. The resulting spectrum displays the chemical shifts of the various protons in the molecule relative to the TMS standard.
Visualizing Molecular Structure and Proton Assignment
The following diagram illustrates the structure of this compound with the assigned proton labels corresponding to the data in the comparison table.
Figure 1. Structure of this compound.
This guide provides a foundational understanding of the 1H NMR characteristics of this compound, which is essential for its effective utilization in research and development. The comparative data and structural analysis offer valuable insights for scientists working with this and related compounds.
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Methoxy-2-naphthaleneboronic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of key intermediates like 6-Methoxy-2-naphthaleneboronic acid is critical. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this important arylboronic acid.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the routine analysis and purity assessment of this compound. The chromophore of the naphthalene ring system allows for sensitive detection using a UV detector.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Prepare a stock solution of this compound in a diluent of acetonitrile/water (50:50, v/v) to a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Samples for analysis should be diluted to fall within the calibration range.
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of aromatic boronic acids.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.
-
0-15 min: 30% B to 80% B
-
15-17 min: 80% B to 30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the naphthalene chromophore)
-
Injection Volume: 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis, impurity profiling, and analysis in complex matrices. The mass spectrometer provides mass-to-charge ratio information, which aids in the definitive identification of the analyte.
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution to concentrations ranging from 1 ng/mL to 1000 ng/mL in the initial mobile phase composition.
-
Perform a protein precipitation or solid-phase extraction for samples in biological matrices to remove interferences.
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for faster analysis and better resolution.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% B to 10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode to detect the boronic acid moiety.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, using a precursor ion corresponding to the deprotonated molecule [M-H]⁻ and a characteristic product ion. A full scan mode can be used for qualitative analysis.
Performance Comparison
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; combines chromatographic separation with mass analysis. |
| Sensitivity | µg/mL range (LOD ~0.1 µg/mL) | ng/mL to pg/mL range (LOD <1 ng/mL) |
| Quantitative Linearity | Good over 2-3 orders of magnitude. | Excellent over 3-4 orders of magnitude. |
| Identification Confidence | Based on retention time comparison with a standard. | High; based on retention time and mass-to-charge ratio (and fragmentation pattern in MS/MS). |
| Matrix Effect | Less susceptible to matrix effects. | More susceptible to ion suppression or enhancement from matrix components. |
| Cost & Complexity | Lower initial cost and less complex to operate. | Higher initial cost and requires more specialized expertise. |
| Typical Application | Routine quality control, purity analysis, high-concentration assays. | Trace analysis, impurity identification, pharmacokinetic studies, analysis in complex matrices. |
Experimental Workflow Diagrams
Figure 1. General experimental workflow for HPLC-UV analysis.
Figure 2. General experimental workflow for LC-MS analysis.
Conclusion
The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific requirements of the analysis. For routine quality control and assays where sensitivity is not a major concern, HPLC-UV provides a reliable and cost-effective solution. For applications requiring high sensitivity, high selectivity, and definitive identification, such as in trace impurity analysis or bioanalysis, LC-MS is the superior technique. The detailed protocols and comparative data presented in this guide offer a solid foundation for developing and validating analytical methods for this compound in a variety of research and development settings.
References
Navigating Purity: A Comparative Guide to the Assessment of Synthesized 6-Methoxy-2-naphthaleneboronic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 6-Methoxy-2-naphthaleneboronic acid, a key building block in organic synthesis. We present supporting experimental data and detailed protocols to facilitate an informed choice of purity assessment strategy.
The synthesis of this compound, commonly achieved through a Grignard reaction with 6-bromo-2-methoxynaphthalene, can introduce several potential impurities. These include unreacted starting materials, byproducts of the Grignard reaction, and degradation products of the boronic acid itself. Accurate and robust analytical methods are therefore essential to quantify the purity of the final product and ensure its suitability for downstream applications.
Key Purity Assessment Methodologies
The primary techniques for evaluating the purity of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
Comparison of Analytical Techniques
| Feature | HPLC-UV | ¹H NMR | LC-MS |
| Primary Use | Quantitative purity assessment and separation of impurities. | Structural confirmation and identification of major components. | Highly sensitive detection and identification of trace impurities. |
| Measures | Percentage area of the main peak relative to impurity peaks. | Chemical shifts and integrals of protons to confirm structure and ratio of components. | Mass-to-charge ratio for identification and peak area for quantification. |
| Key Impurities Detected | Unreacted 6-bromo-2-methoxynaphthalene, 6,6'-dimethoxy-2,2'-binaphthyl. | Boronic acid anhydride (boroxin), residual solvents. | Aforementioned impurities plus other trace byproducts. |
| Advantages | Robust, reproducible, and widely available for quantitative analysis. | Provides unambiguous structural information. Good for detecting boroxin formation. | Exceptional sensitivity and selectivity for trace impurity profiling. |
| Limitations | Co-elution of impurities can occur. Requires reference standards for absolute quantification. | Lower sensitivity compared to chromatographic methods. Not ideal for complex mixtures. | Quantitative accuracy can be matrix-dependent. Higher instrumentation cost. |
Experimental Workflows and Signaling Pathways
To aid in the selection and implementation of these techniques, the following diagrams illustrate the logical workflow for purity assessment and the potential impurity formation pathways.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for quantifying the purity of this compound and separating it from its non-polar impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the chemical structure of the synthesized compound and for detecting the presence of the corresponding boronic acid anhydride (boroxin).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for the chemical shift range of aromatic and methoxy protons.
-
-
Data Analysis: The presence of broad peaks in the aromatic region and a shift in the B(OH)₂ proton signal can indicate the formation of the boroxin.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and selective method for the identification and potential quantification of trace impurities.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using ammonium formate or ammonium acetate as an additive instead of formic acid). A UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm) can be used for faster analysis and better resolution.
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for boronic acids.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: 50-500 m/z.
-
-
Data Analysis: Impurities are identified by their mass-to-charge ratio. Extracted ion chromatograms can be used to assess the presence and relative abundance of specific impurities.
By employing these methodologies, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their subsequent research and development endeavors.
A Comparative Guide to 6-Methoxy-2-naphthaleneboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of boronic acids as coupling partners in palladium-catalyzed cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic campaign. 6-Methoxy-2-naphthaleneboronic acid is a valuable reagent for introducing the 6-methoxynaphthyl moiety, a common structural motif in biologically active molecules and functional materials. This guide provides an objective comparison of this compound with other commonly used boronic acids, namely phenylboronic acid, 4-carboxyphenylboronic acid, and 4-biphenylboronic acid. The comparison is focused on their performance in the widely applied Suzuki-Miyaura cross-coupling reaction, with supporting data and experimental protocols.
Physicochemical Properties and Reactivity Profiles
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. These factors primarily influence the crucial transmetalation step of the catalytic cycle.
-
This compound: The methoxy group on the naphthalene ring is electron-donating, which generally increases the nucleophilicity of the aryl group and can facilitate the transmetalation step. The extended aromatic system of the naphthalene core also influences its electronic properties.
-
Phenylboronic Acid: As the parent arylboronic acid, phenylboronic acid serves as a fundamental benchmark for comparison.[1] It is a white powder and is widely used in organic synthesis due to its stability and ease of handling.[1]
-
4-Carboxyphenylboronic Acid: The carboxylic acid group is strongly electron-withdrawing, which can decrease the rate of transmetalation. However, its presence allows for further functionalization or can be used to impart specific physicochemical properties, such as solubility, to the final product. It is a common reactant in various coupling reactions.[2]
-
4-Biphenylboronic Acid: The additional phenyl ring in the biphenyl system is electron-donating and extends the conjugation, which can enhance the reactivity in cross-coupling reactions compared to phenylboronic acid.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. It is important to note that the presented data is a synthesis of typical results from various sources and optimal conditions can vary.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 92 | [3][4] |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 6 | 95 | [5][6] |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O | 3 | ~90 | [7] |
| 4-Biphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 8 | 97 | [8] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction. These are general procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The flask is evacuated and backfilled with the inert gas three times.
-
A degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the time indicated by TLC or GC/MS analysis until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions, providing good to excellent yields for the synthesis of 2-aryl-6-methoxynaphthalenes. Its reactivity is comparable to other commonly used boronic acids such as phenylboronic acid and 4-biphenylboronic acid, with the specific performance depending on the reaction conditions and the coupling partner. While electron-withdrawing groups, as in 4-carboxyphenylboronic acid, can sometimes lead to slower reaction rates, they offer valuable handles for further molecular elaboration. The choice of boronic acid should therefore be guided by the specific synthetic target, the desired electronic properties of the product, and the need for subsequent functionalization.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-Methoxy-2-naphthaleneboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Naphthaleneboronic Acids in Drug Discovery
Naphthaleneboronic acids are versatile building blocks in medicinal chemistry and materials science. Their utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling allows for the synthesis of complex molecular architectures. The methoxy-substituted derivatives, in particular, are of significant interest as the methoxy group can influence the molecule's electronic properties, metabolic stability, and biological activity. Understanding the relative reactivity of different isomers is crucial for reaction optimization and the rational design of synthetic routes.
Predicted Reactivity: Electronic and Steric Effects
The reactivity of an arylboronic acid in a Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[1] The transmetalation step, involving the transfer of the organic group from boron to the palladium center, is often rate-determining and is sensitive to the electronic nature and steric environment of the boronic acid.
Electronic Effects: The methoxy group (-OCH3) is generally considered an electron-donating group through resonance, which can increase the electron density of the naphthalene ring system.[2][3] This increased nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) can facilitate the transmetalation step. However, the oxygen atom is also electronegative, leading to an electron-withdrawing inductive effect.[2] The overall electronic effect depends on the relative positions of the methoxy and boronic acid groups.
Steric Effects: Steric hindrance arises from the spatial arrangement of atoms.[4] Bulky groups near the boronic acid moiety can impede the approach of the palladium complex, thereby slowing down the transmetalation step.[4][5][6] In the case of naphthaleneboronic acid isomers, the proximity of the methoxy group or the adjacent aromatic ring to the boronic acid group can create steric hindrance.
Comparison of 6-Methoxy-2-naphthaleneboronic Acid and Its Isomers
For this guide, we will compare this compound with two representative isomers: 1-Methoxy-2-naphthaleneboronic acid and 2-Methoxy-1-naphthaleneboronic acid.
| Compound | Structure | Predicted Reactivity | Rationale |
| This compound | High | The methoxy group at the 6-position donates electron density to the naphthalene ring through resonance, enhancing the nucleophilicity of the 2-position where the boronic acid is located. Steric hindrance is minimal as the methoxy group is remote from the reaction center. | |
| 1-Methoxy-2-naphthaleneboronic acid | Isomer with methoxy at C1 and boronic acid at C2 | Moderate to High | The methoxy group at the 1-position can donate electron density to the 2-position. However, there may be some steric hindrance due to the proximity of the methoxy group to the boronic acid, potentially slowing the reaction compared to the 6-methoxy isomer. |
| 2-Methoxy-1-naphthaleneboronic acid | Isomer with methoxy at C2 and boronic acid at C1 | Lower | The boronic acid at the 1-position (alpha-position) is subject to significant steric hindrance from the adjacent aromatic ring (the peri-hydrogen at C8).[5] This steric bulk is likely to be the dominant factor, impeding the approach of the palladium catalyst and thus reducing the reaction rate, despite any favorable electronic effects from the methoxy group. |
Table 1. Predicted Reactivity of Methoxy-naphthaleneboronic Acid Isomers.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To empirically determine the relative reactivities of these isomers, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following is a representative protocol.
Reaction:
(Methoxy-naphthalenyl)boronic acid + Aryl halide → Methoxy-arylnaphthalene + B(OH)₃ + Salt
Materials:
-
Methoxy-naphthaleneboronic acid isomer (e.g., this compound)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the methoxy-naphthaleneboronic acid isomer (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).
-
Add the solvent mixture (e.g., 4 mL of toluene, 1 mL of ethanol, and 1 mL of water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the palladium catalyst (0.02 mmol) to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The yield and reaction time can be used as measures of reactivity.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Conclusion
The reactivity of methoxy-naphthaleneboronic acid isomers in Suzuki-Miyaura coupling is predicted to be a function of both electronic and steric effects. The this compound isomer is anticipated to be highly reactive due to favorable electronics and minimal steric hindrance. Isomers with substituents closer to the boronic acid group, particularly at the 1-position of the naphthalene ring, are expected to exhibit reduced reactivity due to increased steric hindrance. The provided experimental protocol offers a framework for validating these predictions and can be adapted for specific research applications. This understanding is critical for the efficient synthesis of novel compounds for drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties [mdpi.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
Validating the Structure of Naphthaleneboronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of active pharmaceutical ingredients and key intermediates is a cornerstone of modern drug discovery and development. Naphthaleneboronic acids serve as critical building blocks in synthetic chemistry, particularly in the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comparative overview of the structural validation of 6-Methoxy-2-naphthaleneboronic acid and its unsubstituted analogue, 2-naphthaleneboronic acid. We present available physicochemical data, detailed experimental protocols for key analytical techniques, and logical workflows for comprehensive structural elucidation.
Performance Comparison: Physicochemical Properties
| Property | This compound | 2-Naphthaleneboronic acid |
| Molecular Formula | C₁₁H₁₁BO₃ | C₁₀H₉BO₂ |
| Molecular Weight | 202.02 g/mol | 171.99 g/mol |
| Appearance | White to off-white or light brown powder/crystalline powder.[1] | White to cream to pale brown powder or crystalline powder and/or chunks. |
| Melting Point | ~311 °C | 269-275 °C |
| Purity (Typical) | ≥97% (often confirmed by HPLC and NMR)[1] | ≥95.0% |
| Structural Confirmation | ¹H-NMR consistent with structure.[1] | ¹H-NMR consistent with structure. |
Experimental Workflows and Logical Relationships
A comprehensive validation of the structure of a naphthaleneboronic acid derivative involves a multi-faceted analytical approach. The following diagram illustrates a typical workflow, ensuring unambiguous identification and characterization.
Caption: A general workflow for the validation of a molecular structure.
The following diagram illustrates the logical relationship between the primary analytical techniques and the information they provide for structural elucidation.
Caption: Synergy of analytical techniques for structural validation.
Experimental Protocols
Detailed below are generalized yet comprehensive protocols for the key analytical techniques used in the structural validation of naphthaleneboronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
1. Sample Preparation:
-
Dissolve 5-10 mg of the naphthaleneboronic acid derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Note on solvent choice: Boronic acids can form cyclic trimers (boroxines) via dehydration, which can lead to complex or broad NMR spectra.[2] Using a coordinating solvent like Methanol-d₄ can help break up these oligomers.[2]
-
For ¹¹B NMR, using quartz NMR tubes is recommended to avoid a broad boron signal from standard borosilicate glass tubes.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a standard proton spectrum to observe the chemical shifts, coupling patterns, and integration of all proton signals.
-
For this compound, expect signals corresponding to the aromatic protons on the naphthalene ring, the methoxy protons (a singlet), and the B(OH)₂ protons (a broad singlet which may exchange with residual water in the solvent).
-
The aromatic region will provide crucial information on the substitution pattern.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.
-
Parameters:
-
Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
Expect signals for the naphthalene ring carbons (including quaternary carbons), and the methoxy carbon. The carbon attached to the boron atom will also be observable.
-
4. ¹¹B NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a boron probe.
-
Parameters:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
The chemical shift of the boron signal is indicative of its hybridization state. A signal in the range of δ 18-30 ppm is typical for a trigonal planar (sp²) boronic acid.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule.
1. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
2. LC-MS Analysis:
-
Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% to 95% B over several minutes).
-
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency.
-
Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts). The measured mass should be within 5 ppm of the calculated exact mass for the elemental formula.
-
Single-Crystal X-ray Diffraction
When a suitable single crystal can be obtained, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[3]
1. Crystallization:
-
Growing high-quality single crystals is often the most challenging step.[4] Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a dust-free environment.[5]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
2. Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The positions and intensities of the diffracted X-ray spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
-
Software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.
-
This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles, thus providing a complete and unambiguous validation of the molecular structure.
References
Spectroscopic confirmation of Suzuki coupling products with 6-Methoxy-2-naphthaleneboronic acid
A Comparative Guide to the Spectroscopic Confirmation of Suzuki Coupling Products with 6-Methoxy-2-naphthaleneboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] The use of this compound allows for the introduction of the valuable 6-methoxy-2-naphthyl group. Rigorous spectroscopic confirmation of the resulting products is essential to verify the successful formation of the desired carbon-carbon bond and to ensure the purity and identity of the final compound.
This guide provides a comparative overview of the primary spectroscopic methods for confirming the structure of products from the Suzuki coupling of this compound with a generic aryl halide.
Experimental Protocols
A reliable confirmation of the product's structure begins with a well-executed synthesis. The following is a generalized experimental protocol for the Suzuki-Miyaura coupling reaction.
General Suzuki-Miyaura Coupling Protocol
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is then sealed, evacuated, and backfilled with an inert gas such as nitrogen or argon (this cycle is typically repeated three times).[2]
-
Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.[2]
Reaction Execution:
-
The reaction mixture is heated to a specified temperature (typically between 80-120 °C) and stirred vigorously for a period ranging from a few hours to 24 hours.[2]
-
Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate and water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.[2]
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Spectroscopic Data Comparison
The key to confirming a successful reaction is to observe the disappearance of starting material signals and the appearance of new signals corresponding to the coupled product. The following tables summarize the expected spectroscopic data for the starting materials and a representative product, 2-phenyl-6-methoxynaphthalene.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~8.3 (s, 1H), ~7.8-7.7 (m, 3H), ~7.2-7.1 (m, 2H), ~5.5 (br s, 2H), 3.93 (s, 3H) | s, m, br s | Ar-H, B(OH)₂, -OCH₃ |
| Aryl Halide (e.g., Bromobenzene) | ~7.6-7.5 (m, 2H), ~7.4-7.3 (m, 3H) | m | Ar-H |
| Product (2-phenyl-6-methoxynaphthalene) | ~8.0-7.2 (m), 3.95 (s, 3H) | m, s | Ar-H (multiple), -OCH₃ |
Note: In the product, the broad singlet for the B(OH)₂ protons will disappear. The aromatic region will become more complex due to the presence of both aromatic rings. The methoxy singlet at ~3.9 ppm will remain.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Expected Chemical Shift (δ) ppm |
| This compound | ~158 (-OCH₃ bearing C), ~135-125 (other Ar-C), ~119, ~106 (methoxy-substituted ring C's), ~55 (-OCH₃) |
| Aryl Halide (e.g., Bromobenzene) | ~132-128 (Ar-C), ~123 (C-Br) |
| Product (2-phenyl-6-methoxynaphthalene) | ~158, ~141, ~134, ~133, ~129, ~128, ~127.5, ~127, ~126, ~125, ~119, ~106, ~55 |
Note: The carbon attached to the boron in the starting material will show a broad signal, which will be replaced by sharp aromatic signals in the product. The carbon previously bonded to the halogen will also shift significantly.
Table 3: IR and Mass Spectrometry Data Comparison
| Technique | Starting Materials | Expected Product |
| IR Spectroscopy (cm⁻¹) | This compound: Broad O-H stretch (~3300), C-H aromatic (~3050), C-O stretch (~1250), B-O stretch (~1350). Aryl Halide: C-H aromatic (~3050), C-X stretch (variable). | Disappearance of broad O-H and B-O stretches. Presence of C-H aromatic (~3050), C=C aromatic (~1600, 1500), and C-O stretch (~1250). A weak band around 2840 cm⁻¹ is diagnostic for the methoxy group.[3] |
| Mass Spectrometry (MS) | Molecular ion peaks corresponding to the masses of the two starting materials. | A molecular ion peak corresponding to the sum of the aryl and 6-methoxy-2-naphthyl fragments, minus the boronic acid and halide substituents, plus the new C-C bond. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[4][5] |
Comparison with Alternative Synthesis Methods
While the Suzuki-Miyaura coupling is highly efficient, older methods for biaryl synthesis exist.
-
Ullmann Reaction: This method typically involves the copper-catalyzed coupling of two aryl halides and requires harsh reaction conditions.
-
Gomberg-Bachmann-Hey Reaction: This reaction generates an aryl radical from a diazonium salt, which then reacts with another aromatic compound.
Both of these traditional methods often suffer from poor selectivity and lower yields compared to the Suzuki coupling.[1] Regardless of the synthetic route, the spectroscopic techniques (NMR, IR, MS) used to confirm the final 2-aryl-6-methoxynaphthalene product would be identical to those described above.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][7][8] The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection of the Methoxyl Group by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the palladium catalyst system is paramount for the success of these transformations, profoundly influencing reaction yields, times, and overall efficiency. This guide provides a comparative overview of common palladium catalysts applicable to the Suzuki-Miyaura coupling of 6-Methoxy-2-naphthaleneboronic acid, a key intermediate in the synthesis of various biologically active molecules, including Naproxen.
While direct comparative studies on this compound are not extensively documented under uniform conditions, this guide compiles and extrapolates data from studies on structurally similar arylboronic acids to provide a qualitative and comparative framework for catalyst selection.
Performance Comparison of Palladium Catalysts
The selection of the palladium source and the accompanying ligand is critical for achieving optimal performance in Suzuki-Miyaura couplings. The following table summarizes the performance of several common palladium catalytic systems in reactions involving arylboronic acids, providing a valuable reference for catalyst screening for the coupling of this compound.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl bromide | Methyl 3-boronobenzoate | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | >95 | [1] |
| Pd(dppf)Cl₂ | Aryl halide | Methyl 3-boronobenzoate | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120-150 (MW) | 0.25-1 | High | [1] |
| Pd(PPh₃)₄ | 1-Iodonaphthalene | Methyl 3-boronobenzoate | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | 97 | [1] |
| Pd(OAc)₂ / dppp | 4-Methoxy-chlorobenzene | Phenylboronic acid | K₂CO₃ | o-xylene | Reflux | 5-20 | Moderate to High | [2] |
| Pd/C (3%) | Iodobenzene | Phenylboronic acid | K₂CO₃ | H₂O | 80 | 0.17 | 100 | [3] |
Note: The data presented is compiled from different sources with varying substrates and reaction conditions. This information should be used as a qualitative guide for catalyst selection and optimization for the specific Suzuki-Miyaura coupling of this compound.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with a suitable aryl halide.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides and can be considered a starting point for optimization.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is suitable for rapid reaction optimization and the synthesis of small compound libraries.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(dppf)Cl₂ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
A Comparative Guide to the Synthetic Routes of 6-Methoxy-2-naphthaleneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
6-Methoxy-2-naphthaleneboronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its application extends to the development of targeted therapies, including kinase inhibitors. This guide provides an objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound.
| Parameter | Grignard Reaction Route | Miyaura Borylation Route | C-H Borylation Route |
| Starting Material | 6-Bromo-2-methoxynaphthalene | 6-Bromo-2-methoxynaphthalene or 6-Methoxy-2-naphthyl triflate | 2-Methoxynaphthalene |
| Key Reagents | Magnesium, Trialkyl borate | Bis(pinacolato)diboron, Palladium catalyst, Base | Iridium or Rhodium catalyst, Boron source (e.g., B2pin2) |
| Typical Yield | 70-85% | 80-95% | 60-80% (highly substrate and catalyst dependent) |
| Purity (Post-Purification) | >97% | >98% | >95% |
| Reaction Time | 4-6 hours | 12-24 hours | 12-24 hours |
| Key Advantages | Well-established, cost-effective reagents | High functional group tolerance, high yields | Atom economical, direct functionalization of C-H bonds |
| Key Disadvantages | Sensitive to moisture and air, requires anhydrous conditions | Expensive catalyst and reagents, potential for side reactions | Requires specific directing groups for regioselectivity, catalyst cost |
Experimental Protocols
Grignard Reaction Route
This traditional and widely used method involves the formation of a Grignard reagent from 6-bromo-2-methoxynaphthalene, which then reacts with a trialkyl borate followed by hydrolysis to yield the boronic acid.
Materials:
-
6-Bromo-2-methoxynaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Iodine (crystal)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.
-
Add a solution of 6-bromo-2-methoxynaphthalene (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add trimethyl borate (1.2 eq.) to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexanes) to obtain pure this compound.
Miyaura Borylation Route
This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and typically provides high yields of the desired boronic acid ester, which can be hydrolyzed to the boronic acid.
Materials:
-
6-Bromo-2-methoxynaphthalene
-
Bis(pinacolato)diboron (B2pin2)
-
Pd(dppf)Cl2 (palladium catalyst)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 6-bromo-2-methoxynaphthalene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl2 (3 mol%), and potassium acetate (1.5 eq.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting pinacol ester can be used directly or hydrolyzed to the boronic acid by stirring with 1 M hydrochloric acid in a suitable solvent.
-
Purify the product by column chromatography on silica gel or recrystallization.
C-H Borylation Route
This modern approach allows for the direct conversion of a C-H bond to a C-B bond, offering a more atom-economical synthesis. The regioselectivity is often directed by the inherent electronic properties of the substrate or by using a directing group. For 2-methoxynaphthalene, borylation is expected to occur at the positions most activated by the methoxy group.
Materials:
-
2-Methoxynaphthalene
-
Bis(pinacolato)diboron (B2pin2)
-
[Ir(cod)OMe]2 (iridium catalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)
-
Anhydrous cyclohexane
Procedure:
-
In a glovebox or under an inert atmosphere, combine [Ir(cod)OMe]2 (1.5 mol%) and dtbpy (3 mol%) in anhydrous cyclohexane.
-
Add 2-methoxynaphthalene (1.0 eq.) and bis(pinacolato)diboron (1.2 eq.) to the catalyst mixture.
-
Seal the reaction vessel and heat to 80 °C for 12-24 hours.
-
Monitor the reaction for the formation of the desired borylated product. Note that this reaction may yield a mixture of isomers.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting boronate ester by column chromatography to isolate the desired this compound pinacol ester.
-
The pinacol ester can then be hydrolyzed to the boronic acid as described in the Miyaura Borylation protocol.
Mandatory Visualization
The following diagrams illustrate a key synthetic application of this compound in the synthesis of a p38 MAPK inhibitor and the corresponding signaling pathway.
Caption: Synthetic workflow for a p38 MAPK inhibitor.
A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of Suzuki-Miyaura couplings is paramount for efficient synthesis design and process optimization. This guide provides a comparative analysis of the reaction kinetics for couplings involving 6-Methoxy-2-naphthaleneboronic acid, a versatile building block in the synthesis of various biologically active compounds and functional materials. While direct, comprehensive kinetic data for this specific molecule is not extensively published, this guide synthesizes information from studies on analogous systems to provide a robust framework for predicting and optimizing reaction outcomes.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as this compound, and an organic halide or triflate.[1] The reaction mechanism involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The overall rate of the reaction is influenced by the nature of the substrates, catalyst, ligand, base, and solvent.
Factors Influencing Reaction Kinetics
The electronic and steric properties of the coupling partners play a crucial role in the kinetics of the Suzuki-Miyaura reaction. The methoxy group on the naphthalene ring of this compound is an electron-donating group, which can influence the nucleophilicity of the boronic acid and affect the rate-determining transmetalation step.
Comparative Analysis of Reaction Parameters
The choice of catalyst, base, and solvent system is critical for achieving optimal reaction rates and yields. The following table provides a comparative overview of how different reaction components can influence the coupling of arylboronic acids, with specific inferences for this compound based on studies of similar naphthalene derivatives.
| Parameter | Common Alternatives | Effect on Reaction Kinetics | Inference for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst choice significantly impacts the rate of oxidative addition and the overall turnover number. More active catalysts can lead to faster reactions. | For couplings with aryl bromides, Pd(PPh₃)₄ is a common and effective choice. For less reactive aryl chlorides, more specialized catalysts with electron-rich phosphine ligands may be necessary. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The base is crucial for the activation of the boronic acid in the transmetalation step. Stronger bases can accelerate the reaction but may also promote side reactions.[2] | A moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is often a good starting point. The use of NaOH has also been shown to be effective in similar systems.[3] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | The solvent affects the solubility of the reactants and the catalyst, and can influence the rate of the reaction steps. Biphasic solvent systems are common.[3] | A mixture of an organic solvent like toluene or dioxane with water is typically employed to facilitate the dissolution of both the organic substrates and the inorganic base.[3] |
| Coupling Partner (Aryl Halide) | Aryl Iodides, Aryl Bromides, Aryl Chlorides | The reactivity of the aryl halide follows the order I > Br > Cl > F. The oxidative addition step is generally faster with more reactive halides. | Couplings with aryl iodides and bromides are expected to be faster than with aryl chlorides. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step. |
Illustrative Kinetic Data
While specific kinetic data for this compound is limited, the following table presents representative data for the closely related coupling of 2-bromonaphthalene with phenylboronic acid, which can serve as a useful benchmark.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd/C (5 mol%) | NaOH | THF/H₂O (2:3) | Boiling | Not Specified | >95 |
| Pd/C (5 mol%) | CsOH | THF/H₂O (2:3) | Boiling | Not Specified | >50 |
| Pd/C (5 mol%) | KOH | THF/H₂O (2:3) | Boiling | Not Specified | <50 |
Data inferred from a study on the Suzuki-Miyaura cross-coupling of 2-bromonaphthalene and phenylboronic acid catalyzed by Pd/C.[4]
This data suggests that with an appropriate choice of base and solvent, high yields can be achieved in the coupling of naphthalene-based substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol that can be adapted for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
Procedure:
-
To a round-bottom flask, add the this compound, aryl halide, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the flask.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol for Kinetic Monitoring by HPLC
For a quantitative analysis of the reaction kinetics, HPLC is a highly effective method.[5]
Procedure:
-
Set up the Suzuki-Miyaura reaction as described above.
-
At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Filter the quenched sample through a syringe filter (0.22 µm).
-
Analyze the sample by HPLC to determine the concentration of reactants and products.
-
Plot the concentration of the product or the consumption of the limiting reactant as a function of time to determine the reaction rate.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow for its kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.
References
Safety Operating Guide
Personal protective equipment for handling 6-Methoxy-2-naphthaleneboronic acid
This guide provides crucial safety, handling, and disposal information for 6-Methoxy-2-naphthaleneboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and procedural accuracy.
Immediate Safety Precautions
This compound is classified with the following hazards:
It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to mitigate risks.
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7]
-
Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation.[5][6]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[5][8] | To protect eyes from dust particles and splashes which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[5][6] | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5][6] | To protect skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter is required.[5][6][8] | To prevent respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Emergency and First-Aid Measures
Immediate and appropriate responses to exposure are critical.
| Exposure Route | First-Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If eye irritation persists, get medical advice/attention.[2][3][8] |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][3][8] |
| If inhaled | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][3][8] |
| If swallowed | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[8] |
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, empty containers, and residual chemicals, in a designated, labeled, and sealed container for hazardous waste.[5]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5]
-
Spill Cleanup: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[5] Avoid raising dust.[5] Sweep or vacuum the material into a suitable disposal container.[8]
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
